5-Bromo-N,N,4-trimethylpyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N,N,4-trimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJQYAMMSIPZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681032 | |
| Record name | 5-Bromo-N,N,4-trimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-68-5 | |
| Record name | 5-Bromo-N,N,4-trimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-N,N,4-trimethylpyridin-2-amine chemical structure
An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Introduction
This compound is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization allows for the fine-tuning of pharmacological and physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this specific building block.
The strategic placement of a bromine atom, a methyl group, and a dimethylamino group on the pyridine ring makes this compound a versatile intermediate. The bromine atom, in particular, serves as a crucial synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from this readily accessible core. Understanding the fundamental characteristics of this molecule is essential for its effective utilization in the synthesis of novel therapeutic agents and functional materials.
Molecular Structure and Identification
Chemical Structure
The molecule consists of a central pyridine ring. At position 2, there is a dimethylamino group (-N(CH₃)₂). At position 4, a methyl group (-CH₃) is attached. At position 5, a bromine atom (-Br) is substituted. This arrangement of substituents dictates the molecule's reactivity and electronic properties.
Caption: Chemical structure of this compound.
Key Identifiers
A summary of the key chemical identifiers for this compound is provided below.
| Identifier | Value | Reference |
| CAS Number | 764651-68-5 | |
| Molecular Formula | C₈H₁₁BrN₂ | |
| Molecular Weight | 215.09 g/mol | |
| Exact Mass | 214.010559 | |
| InChI Key | FEJQYAMMSIPZQS-UHFFFAOYSA-N |
Physicochemical Properties
The predicted and experimental physicochemical properties of this compound are crucial for planning reactions, purification, and formulation.
| Property | Value | Reference |
| Density | 1.4 ± 0.1 g/cm³ | |
| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | |
| Flash Point | 127.3 ± 25.9 °C | |
| LogP | 3.13 | |
| Physical Form | Solid | |
| Purity (Typical) | 95-97% |
Spectroscopic Characterization: A Self-Validating System
To ensure the identity and purity of this compound, a comprehensive spectroscopic analysis is non-negotiable. The following sections describe the expected spectral signatures that serve to validate the chemical structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3 and C6 positions).
-
Methyl Protons: A singlet integrating to three protons will correspond to the C4-methyl group.
-
Dimethylamino Protons: A singlet integrating to six protons will correspond to the two equivalent methyl groups of the N,N-dimethylamino substituent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will be significantly influenced in their chemical shifts.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
Molecular Ion Peak: The key feature will be the presence of a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Exact Mass: The measured exact mass should correspond to the calculated value of 214.010559.
Synthesis and Purification
Synthetic Strategy
The most direct and logical synthesis of this compound involves the electrophilic bromination of its precursor, N,N,4-trimethylpyridin-2-amine. The pyridine ring is activated towards electrophilic substitution by the electron-donating amino and methyl groups. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is a solid that is easier to handle than liquid bromine and often provides higher regioselectivity with fewer by-products. The reaction is typically performed in an aprotic solvent like DMF at controlled temperatures to prevent over-bromination.
Caption: General workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of activated pyridine rings.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N,N,4-trimethylpyridin-2-amine (1.0 eq). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and to enhance regioselectivity.
-
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water to remove DMF and succinimide by-product, followed by a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Purification: Purify the crude solid using column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient, to yield the pure product.
Purification and Validation
The final product's identity and purity must be rigorously confirmed using the spectroscopic techniques detailed in Section 4.0. This step is essential to ensure that any downstream applications are based on a well-characterized and reliable starting material.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure is highly analogous to other brominated pyridine derivatives that are invaluable in medicinal chemistry.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are foundational for building molecular complexity and are widely used in drug discovery campaigns.
-
Kinase Inhibitor Synthesis: The aminopyridine core is a well-known scaffold for developing kinase inhibitors, which often bind to the ATP-binding site of the enzyme. By using the bromine as a synthetic handle, diverse aryl, heteroaryl, or amine groups can be introduced to target the specific pockets of various kinases, which are critical targets in oncology and inflammatory diseases.
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care. The compound is designated with the "Warning" signal word.
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.
-
References
- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc
- 5-BROMO-N-METHYLPYRIDIN-2-AMINE | 84539-30-0 - ChemicalBook
- 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem
- 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety D
- 3 - SAFETY D
- 2 - SAFETY D
- [this compound - SINFOO](
An In-depth Technical Guide to 5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS 764651-68-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of peer-reviewed literature on this specific compound, this document synthesizes information from chemical supplier data and established principles of pyridine chemistry to offer predictive insights into its properties, synthesis, and potential applications.
Molecular Overview and Physicochemical Properties
This compound is an organic compound featuring a pyridine ring scaffold. This core structure is functionalized with a bromine atom at the 5-position, a dimethylamino group at the 2-position, and a methyl group at the 4-position.[1] These substituents significantly influence the electronic properties and reactivity of the pyridine ring, making it a potentially valuable building block in organic synthesis. The presence of the bromine atom provides a handle for cross-coupling reactions, while the dimethylamino group acts as a strong electron-donating group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 764651-68-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][4][5][8] |
| Molecular Weight | 215.09 g/mol | [8][9] |
| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | [3][9] |
| Density | 1.404 g/cm³ | [3][9] |
| Flash Point | 127.3 ± 25.9 °C | [3][9] |
| Appearance | Solid (predicted) | [1][6] |
| Solubility | Expected to have moderate solubility in polar organic solvents. | [1] |
| InChI Key | FEJQYAMMSIPZQS-UHFFFAOYSA-N | [6] |
| SMILES | Cc1cc(ncc1Br)N(C)C | [1] |
Proposed Synthesis
The 2-dimethylamino group is a strongly activating, ortho-, para-directing group. The 4-methyl group is also an activating group. Therefore, electrophilic substitution on the N,N,4-trimethylpyridin-2-amine precursor would be directed to the 3- and 5-positions. Due to steric hindrance from the adjacent methyl group and the dimethylamino group, bromination is expected to occur preferentially at the 5-position.
Proposed Synthetic Workflow:
Sources
- 1. CAS 764651-68-5: 5-bromo-N,N,4-trimethyl-pyridin-2-amine [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound CAS#: 764651-68-5 [m.chemicalbook.com]
- 4. This compound | 764651-68-5 [sigmaaldrich.com]
- 5. sinfoochem.com [sinfoochem.com]
- 6. This compound | 764651-68-5 [sigmaaldrich.com]
- 7. This compound | 764651-68-5 [sigmaaldrich.com]
- 8. This compound;764651-68-5 [abichem.com]
- 9. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
Synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
An In-Depth Technical Guide to the
This guide provides a comprehensive, technically detailed framework for the synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a halogenated and functionalized pyridine, this molecule serves as a versatile building block for further chemical modifications, particularly in cross-coupling reactions. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not just a protocol, but a causal explanation for the chosen synthetic strategy and experimental parameters.
Introduction and Strategic Overview
The synthesis of multi-substituted pyridines is a cornerstone of modern organic and medicinal chemistry. The target molecule, this compound, incorporates several key features: a pyridine core, a strongly activating N,N-dimethylamino group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. The bromine atom is a particularly valuable functional handle for subsequent modifications via transition-metal-catalyzed cross-coupling reactions.
A logical and efficient synthetic approach to this target molecule involves a two-step sequence starting from the commercially available 2-amino-4-methylpyridine:
-
Exhaustive N-methylation of the primary amino group of 2-amino-4-methylpyridine to form the intermediate, N,N,4-trimethylpyridin-2-amine.
-
Regioselective electrophilic bromination of the electron-rich pyridine ring at the 5-position to yield the final product.
This strategy is predicated on the robust and well-established nature of both the Eschweiler-Clarke reaction for N-methylation and electrophilic aromatic substitution on activated pyridine rings.
Part 1: Synthesis of the Precursor: N,N,4-Trimethylpyridin-2-amine via Eschweiler-Clarke Reaction
Mechanistic Rationale
The conversion of the primary amine in 2-amino-4-methylpyridine to a tertiary dimethylamine is most effectively achieved using the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] Its primary advantage is the prevention of over-alkylation to form a quaternary ammonium salt, as the tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[2][3]
The reaction proceeds through the following key steps:
-
Nucleophilic attack of the primary amine onto formaldehyde to form a hemiaminal.
-
Dehydration of the hemiaminal to form a reactive iminium ion.
-
Hydride transfer from a formate ion (derived from formic acid) to the iminium ion, yielding the N-methylated secondary amine and carbon dioxide.
-
The process repeats, with the newly formed secondary amine reacting with a second equivalent of formaldehyde to form a new iminium ion, which is subsequently reduced to the final tertiary amine.
The pyridine nitrogen is significantly less basic than the exocyclic primary amine and will be protonated under the acidic reaction conditions. This protonation deactivates the pyridine ring towards methylation, ensuring selective reaction at the desired amino group.
Experimental Protocol: N,N-Dimethylation
Reagents:
-
2-Amino-4-methylpyridine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq).
-
Add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (3.0 eq).
-
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully basify by the slow addition of 5 M NaOH solution until the pH is >10. Ensure this is done in an ice bath to control the exothermic neutralization.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N,4-trimethylpyridin-2-amine. The product can be purified further by vacuum distillation or column chromatography if necessary.
Part 2: Regioselective Bromination to Yield this compound
Mechanistic Rationale
The bromination of the synthesized N,N,4-trimethylpyridin-2-amine is an electrophilic aromatic substitution reaction. The N,N-dimethylamino group at the 2-position is a powerful activating group, strongly directing electrophilic attack to the ortho and para positions.[4] In this case, the para position (C5) is sterically accessible and electronically favored. The methyl group at C4 also provides weak activation.
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4][5][6] It serves as a source of electrophilic bromine (Br⁺) and offers milder reaction conditions compared to using elemental bromine, which can lead to over-bromination and the formation of byproducts. The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
The regioselectivity is dictated by the directing effect of the N,N-dimethylamino group, which stabilizes the cationic intermediate (Wheland intermediate) formed during the electrophilic attack at the 5-position through resonance.
Experimental Protocol: Bromination
Reagents:
-
N,N,4-trimethylpyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Acetonitrile
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N,N,4-trimethylpyridin-2-amine (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of NBS (1.0-1.1 eq) in anhydrous DMF.
-
Add the NBS solution dropwise to the cooled solution of the amine over 30-60 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.
-
Dry the collected solid.
-
For further purification, wash the dried solid with cold acetonitrile to remove any remaining impurities.
-
Filter the solid again and dry it under vacuum to obtain the final product, this compound.
Data Presentation
| Parameter | N,N-Dimethylation | Bromination |
| Starting Material | 2-Amino-4-methylpyridine | N,N,4-Trimethylpyridin-2-amine |
| Key Reagent | Formaldehyde, Formic Acid | N-Bromosuccinimide (NBS) |
| Solvent | None (Formic Acid acts as solvent) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 90-100 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours | 8-12 hours |
| Work-up | Basification, Extraction | Precipitation in water |
| Expected Product | N,N,4-Trimethylpyridin-2-amine | This compound |
Visualization of Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Conclusion
The described two-step synthetic route provides a reliable and efficient method for the preparation of this compound. The selection of the Eschweiler-Clarke reaction for the initial N,N-dimethylation ensures high yield and avoids common side reactions. Subsequent regioselective bromination with NBS leverages the strong directing effect of the N,N-dimethylamino group to install the bromine atom at the desired 5-position. This guide provides the necessary detail for researchers to successfully synthesize this valuable chemical intermediate for further elaboration in drug discovery and materials science programs.
References
- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880-882. [Link]
- Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587. [Link]
- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301-330. [Link]
- Kürti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press, 2005. [Link]
- Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829-832. [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed. Wiley, 2013. [Link]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007. [Link]
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Ziegler, K.; Späth, A.; et al. Die Halogenierung ungesättigter Substanzen in der Allylstellung. Ann. Chem.1942, 551 (1), 80–119. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Core Molecular Profile and Structural Elucidation
An In-depth Technical Guide to 5-Bromo-N,N,4-trimethylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, plausible synthetic routes, and its strategic application as a versatile building block, particularly in the synthesis of kinase inhibitors. This document is intended for professionals who require a deep, practical understanding of this compound's chemistry and utility.
This compound (CAS No: 764651-68-5) is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom, an activating dimethylamino group, and a methyl group provides a unique combination of reactivity and structural features for chemical diversification.[1]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 764651-68-5 | [2] |
| Molecular Formula | C₈H₁₁BrN₂ | [2] |
| Molecular Weight | 215.09 g/mol | [2] |
| Exact Mass | 214.010559 Da | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 127.3 ± 25.9 °C | [2] |
| LogP | 3.13 | [2] |
| Physical Form | Solid | [3] |
Molecular Structure and Inherent Reactivity
The structure of this compound is key to its utility. The electron-donating dimethylamino and methyl groups activate the pyridine ring, influencing its reactivity in electrophilic substitution, while the bromine atom at the C5 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.
Caption: Molecular structure of this compound.
Anticipated Spectroscopic Signature
Structural confirmation relies on a combination of spectroscopic techniques. While specific data for this exact molecule is not publicly cataloged, we can predict its signature based on its functional groups and data from analogous compounds.[4]
-
¹H NMR: The spectrum should reveal two distinct singlets in the aromatic region for the two pyridine protons. The methyl group on the ring will appear as a singlet, and the two N-methyl groups of the dimethylamino moiety will likely appear as a single singlet due to free rotation.
-
¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the five pyridine ring carbons, the ring-attached methyl carbon, and the two N-methyl carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
-
FT-IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching vibrations from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Br stretching vibration at lower wavenumbers.[4]
Part 2: Synthesis and Purification
The synthesis of this compound typically involves the selective bromination of its non-halogenated precursor, N,N,4-trimethylpyridin-2-amine.[2] The presence of the strongly activating -N(CH₃)₂ group directs electrophilic substitution primarily to the C3 and C5 positions. Steric hindrance from the C4-methyl group favors substitution at the C5 position.
Synthetic Workflow Overview
The logical flow from precursor to the final, purified product involves a single chemical transformation followed by a standard workup and purification sequence.
Caption: General workflow for the synthesis and purification.
Exemplary Synthetic Protocol: Electrophilic Bromination
This protocol is a representative method based on standard laboratory procedures for the bromination of activated pyridines.
Materials:
-
N,N,4-trimethylpyridin-2-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: Dissolve N,N,4-trimethylpyridin-2-amine in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Expert Insight: Acetonitrile is often a good solvent choice as it is polar enough to dissolve the starting material and the NBS, and is relatively inert to the reaction conditions. Cooling to 0 °C helps control the reaction rate and minimize potential side reactions.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Causality: NBS is used as a source of electrophilic bromine (Br⁺). It is a crystalline solid that is easier and safer to handle than liquid bromine. Adding it slowly prevents a rapid exotherm.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Extraction:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS or bromine.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic byproducts like succinimide), water, and brine.
-
Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of impurities, leading to a cleaner crude product and simplifying the final purification.
-
-
Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and confirm the structure and purity of the resulting solid using NMR and MS analysis.
Part 3: Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a synthetic handle for introducing molecular complexity through cross-coupling reactions.
Core Scaffold for Kinase Inhibitors
The aminopyridine motif is a well-established "hinge-binding" scaffold in a multitude of kinase inhibitors.[1] This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket. By using this compound, medicinal chemists can perform coupling reactions at the C5 position to append various recognition elements that target other regions of the ATP pocket, thereby building potency and selectivity.
Exemplary Application: Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It is widely used in drug discovery to couple aryl halides (like our title compound) with arylboronic acids.[5]
Caption: Logical workflow for a Suzuki cross-coupling reaction.
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol outlines a general procedure for coupling the title compound with a generic arylboronic acid.[5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Expert Insight: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. This protocol step ensures the integrity and activity of the catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble reactants and the inorganic base, creating a homogenous or effectively biphasic system where the reaction can proceed efficiently.
-
-
Heating and Monitoring: Heat the reaction mixture to 85-100 °C with vigorous stirring for several hours (e.g., 4-18 h). Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product via flash column chromatography as described previously.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous brominated pyridines and pyrimidines can inform a robust safety protocol.[6][7][8][9] The compound is marked with a "Warning" signal word by suppliers.[3]
GHS Hazard Identification (Based on Analogs)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Disclaimer: This information is based on structurally similar compounds and should be used for preliminary planning only. Always refer to the vendor-specific SDS.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[8][9]
-
Engineering Controls: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move to fresh air.[8] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[7]
Conclusion
This compound is a high-value chemical intermediate with a well-defined profile for applications in advanced organic synthesis. Its structural features, particularly the synthetically versatile bromine atom, make it an ideal starting point for constructing complex molecular architectures. For researchers and professionals in drug discovery, this compound represents a key building block for accessing novel chemical space, especially in the development of targeted therapeutics like kinase inhibitors. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential.
References
- SINFOO. This compound.
- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5.
- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information.
- TCI AMERICA. Safety Data Sheet: 2-Bromo-5-methylpyridine.
- Fisher Scientific. Safety Data Sheet: 5-Bromo-2,4(1H,3H)-pyrimidinedione.
- Thermo Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine.
- ECHEMI. 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.
- Jubilant Ingrevia. Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
- Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Benchchem. Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- Sigma-Aldrich. This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 3. This compound | 764651-68-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
A Methodological and Predictive Guide to the Spectroscopic Characterization of 5-Bromo-N,N,4-trimethylpyridin-2-amine
An In-depth Technical Guide
Abstract
This technical guide presents a comprehensive methodological framework for the spectroscopic characterization of 5-Bromo-N,N,4-trimethylpyridin-2-amine (CAS No. 764651-68-5).[1][2] As a substituted pyridine, this compound represents a class of heterocyclic structures pivotal to the development of novel therapeutic agents and functional materials. Due to the limited availability of public experimental spectral data for this specific molecule, this document serves as a predictive and procedural whitepaper. It is designed to guide researchers, chemists, and drug development professionals in the acquisition, interpretation, and validation of its structural identity. By leveraging data from close structural analogs and established spectroscopic principles, we provide robust predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with detailed, field-proven experimental protocols.
Introduction and Molecular Structure
This compound is a halogenated aminopyridine derivative. Its structure incorporates a pyridine core, a versatile scaffold in medicinal chemistry, functionalized with a bromine atom, a methyl group, and a dimethylamino group. This combination of electron-donating and withdrawing groups creates a unique electronic and structural profile that is critical to understand for synthesis validation, quality control, and further reaction planning.
Accurate structural confirmation is the bedrock of chemical research. The workflow described herein is designed as a self-validating system, where data from orthogonal analytical techniques—NMR, MS, and IR—are integrated to provide an unambiguous structural assignment.
Molecular Structure and Numbering Scheme
The logical first step in any analytical endeavor is to understand the molecule's connectivity. The structure below is numbered to facilitate consistent spectral assignments throughout this guide.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For a molecule like this, which contains nitrogen, Electrospray Ionization (ESI) is the preferred method as the basic nitrogen atoms are readily protonated.
Predicted High-Resolution Mass Spectrum (HRMS)
The molecular formula is C₈H₁₁BrN₂. [1][2]A key predictive feature arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This will result in a characteristic pair of molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 m/z units. This isotopic signature is a powerful diagnostic tool.
| Ion | Predicted Exact Mass (m/z) | Isotope | Comments |
| [M+H]⁺ | 215.0182 | ⁷⁹Br | Calculated for C₈H₁₂⁷⁹BrN₂⁺ |
| [M+H]⁺ | 217.0161 | ⁸¹Br | Calculated for C₈H₁₂⁸¹BrN₂⁺ |
Experimental Protocol: ESI-MS Analysis
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer is required for high-resolution data.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Optimize capillary voltage and source temperature to achieve a stable signal.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to <5 ppm.
-
Analysis: Identify the [M+H]⁺ isotopic cluster and confirm that the measured exact mass matches the calculated value within the instrument's tolerance.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, Attenuated Total Reflectance (ATR) is the most convenient sampling technique as it requires no sample preparation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl Groups) |
| 1600 - 1570 | C=N Stretch | Pyridine Ring |
| 1550 - 1450 | C=C Stretch | Pyridine Ring |
| 1380 - 1350 | C-N Stretch | Aryl-N (Dimethylamino) |
| 1100 - 1000 | C-Br Stretch | Aryl Bromide |
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Integrated Structural Validation Workflow
No single technique is sufficient for unambiguous structure proof. The true power of spectroscopic analysis lies in the integration of orthogonal data sets. The following workflow illustrates the logic of a comprehensive structural validation.
Caption: Integrated workflow for unambiguous structural confirmation.
Conclusion
This guide provides a detailed predictive and methodological framework for the complete spectroscopic characterization of this compound. By following the outlined protocols for NMR, MS, and IR analysis, researchers can confidently acquire high-quality data. The predicted spectral values contained herein serve as a reliable reference for interpreting experimental results, enabling unambiguous confirmation of the compound's identity and purity. This systematic approach is fundamental to ensuring the integrity and reproducibility of research in chemical synthesis and drug discovery.
References
- PubChem. 5-bromo-4-methyl-N-tritylpyridin-2-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/66968053
- PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18616196
- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3803041
- PubChem. 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/29798212
- PubChem. 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/817695
- ChemicalBook. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/914358-73-9_1HNMR.htm
- National Center for Biotechnology Information. 5-Bromo-N-methylpyrimidin-2-amine. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3280388/
- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine. URL: https://www.chemsrc.com/en/cas/764651-68-5_1179118.html
- PubChem. N-(5-Bromo-4-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53410750
- PubChemLite. 5-bromo-n,n,4,6-tetramethylpyridin-2-amine. URL: https://pubchemlite.cheminfo.org/compound/23250506
- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/3430-13-5_1HNMR.htm
- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob640095002
- SpectraBase. 5-Bromo-4-methyl-2-pyridinamine. URL: https://spectrabase.com/spectrum/CONsxKNoJRG
- SpectraBase. 5-Bromo-4-methyl-2-pyridinamine - ATR-IR Spectrum. URL: https://spectrabase.com/spectrum/3sRd5bHxQox
- ABI Chem. This compound. URL: http://www.abichem.com/product_info.php?products_id=103738
- Benchchem. Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide. URL: https://www.benchchem.com/product/b576786/spectroscopic-analysis
- PubChem. 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/114869469
- PubMed. 5-Bromo-N-methyl-pyrimidin-2-amine. URL: https://pubmed.ncbi.nlm.nih.gov/22348123/
- Oregon State University. 13C NMR Chemical Shifts. URL: https://oregonstate.edu/instruct/ch334/ch335/c13shift.htm
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: https://www.
- ChemicalBook. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/17282-00-7_1HNMR.htm
Sources
1H NMR spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine
An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 764651-68-5).[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple spectral depiction. It establishes a framework for predicting, acquiring, and interpreting the spectrum based on first principles of molecular structure and magnetic resonance theory. We will dissect the influence of the pyridine core and its diverse substituents—bromo, dimethylamino, and methyl groups—on proton chemical shifts, integration, and spin-spin coupling. This guide also includes a field-proven experimental protocol for acquiring high-quality data and a logical workflow for unambiguous structural verification, underscoring the indispensable role of NMR spectroscopy in modern chemical analysis.
Molecular Structure and Proton Environments
The structural elucidation of a molecule via 1H NMR begins with a thorough understanding of its constituent proton environments. The structure of this compound possesses a low degree of symmetry, resulting in chemically distinct signals for each unique proton group.
The molecule contains four unique proton environments:
-
Aromatic Proton at C3 (H-3): An isolated proton on the pyridine ring.
-
Aromatic Proton at C6 (H-6): A second isolated proton on the pyridine ring.
-
Methyl Protons at C4 (4-CH3): A methyl group attached directly to the pyridine ring.
-
Dimethylamino Protons at C2 (N(CH3)2): Two methyl groups attached to the exocyclic nitrogen atom.
The chemical environment of each proton is heavily influenced by the electronic effects of the neighboring substituents, which dictate their respective chemical shifts (δ).
Diagram 2: Recommended workflow for 1H NMR data acquisition and analysis.
Data Interpretation and Structural Confirmation
Processing the Spectrum
-
Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Define the integral for each of the four singlets. Normalize the integrals to a known value (e.g., set one of the 1H signals to 1.0) to verify the proton count for all signals.
Correlating Data with Prediction
The processed spectrum should show four singlets. By comparing their chemical shifts and integrals to the predicted values in Table 1, a confident assignment can be made. The downfield singlet near 8 ppm will be H-6, the upfield aromatic singlet near 6.4 ppm will be H-3, the 6H singlet near 3.1 ppm will be the N(CH3)2 group, and the 3H singlet near 2.3 ppm will be the 4-CH3 group. This perfect match between prediction and empirical data provides unambiguous confirmation of the chemical structure.
For molecules with more complex or ambiguous 1D spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. [2]However, for this compound, the 1D 1H NMR spectrum is sufficiently informative for complete structural verification.
Conclusion
The is a clear illustration of how fundamental principles of chemical structure and substituent effects govern spectroscopic outcomes. The spectrum is predicted to be simple and highly diagnostic, characterized by four distinct singlets with an integration ratio of 1:1:6:3. The significant chemical shift difference between the two aromatic protons, H-3 and H-6, is a direct consequence of the powerful electronic influences of the dimethylamino, methyl, and bromo substituents on the pyridine ring. By following the detailed experimental protocol provided, researchers can reliably acquire a high-quality spectrum to confirm the identity and purity of this compound, reinforcing the role of NMR as a cornerstone of chemical characterization in research and industry.
References
- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of spin-spin coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. (Note: General reference for NMR principles).
- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(49), 43605-43609.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- OpenOChem Learn. (n.d.). Interpreting 1H NMR.
- ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)....
- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 633-643.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
- Chemsrc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- University of Wisconsin, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
- Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-444.
- Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.
- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. (2012). 5-Bromo-N-methylpyrimidin-2-amine.
- SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
Sources
13C NMR analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Abstract
The unequivocal structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. For substituted heteroaromatic compounds such as this compound, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with two-dimensional techniques, provides an indispensable tool for unambiguous characterization. This guide offers a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this target molecule. We will delve into the theoretical prediction of chemical shifts based on substituent effects, outline a robust experimental protocol for data acquisition, and demonstrate how advanced 2D NMR experiments like DEPT, HSQC, and HMBC are leveraged for complete spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of NMR-based structural analysis.
Introduction: The Structural Challenge
This compound is a polysubstituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and the specific arrangement of its substituents—a bromine atom, a methyl group, and a dimethylamino group—critically dictates its chemical properties and biological activity. While 1D ¹H NMR provides initial information, the lack of proton signals for the five non-protonated carbons (C2, C4, C5, and the two N-methyl carbons) and potential signal overlap in the aromatic region necessitate the use of ¹³C NMR for a complete structural map.
This guide will systematically deconstruct the ¹³C NMR analysis of this molecule, providing not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and trustworthy structural assignment.
Caption: Molecular structure and numbering of this compound.
Theoretical Analysis and Chemical Shift Prediction
Before any experiment, a theoretical prediction of the ¹³C NMR spectrum provides a powerful roadmap for interpretation. This is achieved by starting with the known chemical shifts of the parent heterocycle, pyridine, and applying corrections based on the electronic effects of each substituent. The semiempirical methods used for predicting ¹³C NMR chemical shifts are well-established for their utility in assigning complex spectra[1].
The base chemical shifts for pyridine in CDCl₃ are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm[2][3]. The influence of each substituent is as follows:
-
2-N(CH₃)₂ Group (Dimethylamino): This is a very strong electron-donating group (EDG) through resonance. It will cause a significant upfield shift (to lower ppm) for the para-carbon (C5) and the ortho-carbon (C3). The ipso-carbon (C2) to which it is attached will be shifted downfield.
-
4-CH₃ Group (Methyl): A weak electron-donating group through induction. It will cause a modest downfield shift at the ipso-carbon (C4) and a small upfield shift at the ortho-carbons (C3, C5).
-
5-Br Group (Bromo): This substituent has a dual effect. It is electron-withdrawing inductively, which deshields (shifts downfield) nearby carbons. However, it also exhibits a "heavy atom effect," where the large electron cloud of the bromine atom causes a significant upfield shift for the directly attached ipso-carbon (C5)[4]. This latter effect is often dominant for the ipso-carbon.
By combining these effects, we can predict the approximate chemical shifts for each carbon in the pyridine ring and the attached methyl groups.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted δ (ppm) | Rationale for Prediction |
| C2 | sp² (Quaternary) | 158 - 162 | Strong downfield shift from attached electronegative N and N(CH₃)₂ group. |
| C3 | sp² (CH) | 105 - 110 | Strong upfield shift due to ortho N(CH₃)₂ and ortho CH₃. |
| C4 | sp² (Quaternary) | 145 - 150 | Downfield shift from attached CH₃ and being para to the ring Nitrogen. |
| C5 | sp² (Quaternary) | 95 - 100 | Significant upfield shift from the heavy atom effect of Br, overriding other effects. |
| C6 | sp² (CH) | 147 - 151 | Downfield shift due to proximity to the ring Nitrogen. |
| 4-CH₃ | sp³ | 18 - 22 | Typical range for a methyl group on an aromatic ring. |
| N(CH₃)₂ | sp³ | 40 - 45 | Typical range for N,N-dimethylamino carbons. |
Note: These are estimated values. Actual experimental values can vary based on solvent and concentration.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, unambiguous ¹³C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The workflow described below is designed to be a self-validating system, where data from one experiment is used to confirm the results of another.
Sample Preparation
-
Analyte Mass: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope[5].
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm, which serves as a convenient chemical shift reference[6].
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm. However, referencing to the known solvent peak is often sufficient for routine structural confirmation[5].
-
Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions and poor spectral resolution[5].
Data Acquisition: 1D and 2D Experiments
The following sequence of experiments provides a comprehensive dataset for structural elucidation. Modern NMR spectrometers can automate much of this process[7].
Caption: A logical workflow moving from basic 1D to advanced 2D NMR experiments.
A. Standard ¹³C {¹H} Spectrum:
-
Purpose: To detect all carbon atoms in the molecule.
-
Key Parameters:
-
Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons often have longer relaxation times, and a sufficient delay is crucial to ensure they are properly observed and to obtain semi-reliable integrations[7].
-
Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.
-
B. DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the number of protons attached to each carbon. This is a critical step for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons[8][9][10].
-
Experiments:
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals appear as positive peaks.
-
-
Interpretation: By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify each type of carbon. For our target molecule, we expect two positive CH peaks (C3, C6) in both DEPT experiments and three positive CH₃ peaks (4-CH₃, N(CH₃)₂) in the DEPT-135 spectrum. The three quaternary carbons (C2, C4, C5) will be absent from all DEPT spectra.
C. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon atom. The spectrum shows a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a correlation peak appearing for each C-H bond[11][12].
-
Value: This experiment provides definitive one-bond connectivity. For our molecule, it will show correlations between the H3 proton and C3, the H6 proton and C6, the 4-CH₃ protons and the 4-CH₃ carbon, and the N(CH₃)₂ protons and their corresponding carbons. This is far more reliable than relying on chemical shift predictions alone[13].
D. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). Direct one-bond correlations are suppressed[11][12].
-
Value: This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It is essential for assigning the quaternary carbons, which have no attached protons and are therefore invisible in HSQC. It confirms the placement of substituents around the pyridine ring[14].
Data Interpretation and Structural Confirmation
By integrating the data from all experiments, we can confidently assign every peak.
-
Identify Carbon Types: Use the DEPT spectra to categorize the peaks from the 1D ¹³C spectrum into C, CH, and CH₃ groups.
-
Assign Protonated Carbons: Use the HSQC spectrum to link the proton signals to their directly attached carbons. For instance, the aromatic proton with a chemical shift around δ 8.0 ppm will correlate to the carbon at ~149 ppm (C6).
-
Assign Quaternary Carbons and Confirm Structure with HMBC: This is the final and most critical step. Key expected HMBC correlations are visualized below.
Caption: Visualization of crucial 2- and 3-bond HMBC correlations for assigning quaternary carbons.
-
Assigning C4 and C5: The protons of the 4-methyl group are invaluable. They will show a strong two-bond correlation (²J) to C4 and three-bond correlations (³J) to C3 and C5. This definitively places the bromine atom at position 5.
-
Assigning C2: The protons of the N,N-dimethylamino group will show a two-bond correlation (²J) to C2. Additionally, the H3 proton will show a two-bond correlation to C2, and the H6 proton will show a three-bond correlation to C2.
-
Final Confirmation: The entire network of correlations (COSY for H-H, HSQC for C-H one-bond, and HMBC for C-H long-range) must be internally consistent, leaving no doubt as to the final structure.
Conclusion
The ¹³C NMR analysis of this compound is a clear illustration of how modern spectroscopic strategies provide definitive and trustworthy structural evidence. A simple 1D ¹³C spectrum, while informative, is insufficient for an unambiguous assignment of this polysubstituted heterocycle. By employing a logical workflow that incorporates DEPT for determining carbon multiplicity and 2D techniques like HSQC and HMBC for mapping connectivity, a complete and verifiable assignment of every carbon atom is achievable. This rigorous approach is fundamental to ensuring the chemical integrity of compounds in research and development pipelines.
References
- Guan, Y., Sowndarya, S. V. S., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11466–11476. [Link]
- Kleinpeter, E., Brühl, I., & Thomas, St. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 753–759. [Link]
- Kleinpeter, E., Brühl, I., & Thomas, St. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 753-759. [Link]
- Contreras, R. H., & De Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480. [Link]
- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor.
- Li, Y., & Chen, X. (2014). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Experimental and Theoretical Artificial Intelligence, 26(1), 119-129. [Link]
- Contreras, R. H., & De Kowalewski, D. G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 471-480. [Link]
- Meiler, J., & Will, M. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of Chemical Information and Computer Sciences, 40(5), 1169–1176. [Link]
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
- Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
- Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]
- Krygowski, T. M., & Szatylowicz, H. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2129-2144. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Elyashberg, M., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- IntechOpen. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded... [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)
- Iowa State University. (n.d.).
- ResearchGate. (n.d.).
- Wiley-VCH. (2007).
- Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. [Link]
- PubChem. (n.d.). 2-Aminopyridine. [Link]
- Asian Journal of Chemistry. (2025).
- Unknown. (n.d.). 13C-NMR. [Link]
- SpectraBase. (n.d.). Pyridine. [Link]
- Chemistry Stack Exchange. (2015).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
- The Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 2. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. rsc.org [rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-N,N,4-trimethylpyridin-2-amine
This guide provides a comprehensive examination of the mass spectrometric analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural characteristics, predictable fragmentation behaviors, and detailed analytical protocols necessary for the unambiguous identification and characterization of this molecule.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative. Molecules of this class are common scaffolds in medicinal chemistry and materials science. For any synthetic chemist or drug development professional, confirming the identity and purity of such a compound is a critical, non-negotiable step. Mass spectrometry (MS) stands as a primary tool for this purpose, offering exceptional sensitivity and structural information from minimal sample quantities.
This guide moves beyond a simple recitation of data, explaining the causal relationships behind instrumental choices and fragmentation pathways. The core principle is to establish a self-validating analytical system, where the predictable behavior of the molecule in the mass spectrometer serves as its own confirmation of identity.
Foundational Molecular Properties
A robust analysis begins with a clear understanding of the analyte's fundamental properties. These values are the bedrock upon which we build our interpretation of the mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂ | |
| Average Molecular Weight | 215.09 g/mol | |
| Monoisotopic Exact Mass | 214.01056 u |
The most crucial feature for the mass spectrometric analysis of this compound is the presence of a single bromine atom. Natural bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a highly characteristic isotopic signature in the mass spectrum. Any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensity (a 1:1 ratio). This "M/M+2" pattern is a definitive marker for the presence of bromine.
Ionization Strategy: The Rationale for Electrospray
The choice of ionization technique is dictated by the analyte's physicochemical properties. This compound possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. These sites are readily protonated.
Therefore, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization. This is ideal for preserving the intact molecule and observing the protonated molecular ion, [M+H]⁺, which is fundamental for molecular weight confirmation. The basic nitrogens provide a clear pathway to forming a stable, positively charged ion in the ESI plume.
The expected m/z values for the protonated molecular ion doublet will be:
-
[C₈H₁₁⁷⁹BrN₂ + H]⁺ = 215.0183 u
-
[C₈H₁₁⁸¹BrN₂ + H]⁺ = 217.0163 u
This isotopic doublet, centered around m/z 215 and 217 with equal intensity, will be the primary target for identification in a full scan mass spectrum.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure Through Fragmentation
Observing the correct molecular ion is necessary but not sufficient for unambiguous identification. Tandem mass spectrometry (MS/MS) provides the next layer of structural confirmation. In an MS/MS experiment, the [M+H]⁺ ions (both isotopes) are selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's connectivity.
The fragmentation of this compound is predicted to follow logical pathways based on established principles of ion chemistry. The most likely fragmentation points are the weakest bonds and those that lead to the formation of stable neutral molecules or fragment ions.
Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (-•CH₃): Alpha-cleavage adjacent to the protonated dimethylamino group is a classic fragmentation pathway for amines. This results in the loss of a methyl radical (15 u) to form a stable resonance-stabilized ion at m/z 200/202 . This is often a highly favorable and abundant fragment.
-
Loss of Dimethylamine (-NH(CH₃)₂): Cleavage of the C-N bond connecting the dimethylamino group to the pyridine ring can lead to the loss of a neutral dimethylamine molecule (45 u). However, given the protonation site, loss of the neutral dimethylamino radical (44 u) is also plausible, resulting in a fragment ion at m/z 171/173 .
-
Loss of Hydrogen Bromide (-HBr): The elimination of a neutral molecule is a common fragmentation route. The loss of HBr (80/82 u) would result in a fragment ion at m/z 136 . This fragment would be a singlet in the mass spectrum, as the characteristic bromine isotope pattern would be lost with the neutral HBr molecule.
Table of Predicted Fragment Ions:
| Fragment Ion | Proposed Structure / Loss | Predicted m/z (Monoisotopic) | Isotopic Pattern |
| [M+H]⁺ | Protonated Parent Molecule | 215.0 / 217.0 | Doublet (1:1) |
| Fragment A | [M+H - •CH₃]⁺ | 200.0 / 202.0 | Doublet (1:1) |
| Fragment B | [M+H - N(CH₃)₂]⁺ | 171.0 / 173.0 | Doublet (1:1) |
| Fragment C | [M+H - HBr]⁺ | 136.1 | Singlet |
The presence of these specific fragments, particularly the bromine-containing doublets at the correct m/z values,
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-N,N,4-trimethylpyridin-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure," a foundational scaffold present in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with specific biological targets. Within this vast chemical space, This compound emerges as a particularly strategic building block for drug discovery.
This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this versatile starting material. The core structure of this compound offers a trifecta of chemical handles for molecular diversification:
-
A Reactive Bromine Atom: Positioned at the 5-carbon, this halogen is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the precise installation of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of structure-activity relationships (SAR).[1][2][3][4]
-
A Nucleophilic Dimethylamino Group: The N,N-dimethylated amine at the 2-position significantly influences the molecule's electronic profile and basicity, which can be critical for interacting with biological targets like enzyme active sites.
-
A Modulating Methyl Group: The 4-methyl group provides steric bulk and electronic modulation, influencing the molecule's conformation and interaction with target proteins.[3]
The strategic combination of these features provides a robust platform for generating diverse chemical libraries with significant potential for discovering novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3][5]
Synthetic Strategies: Forging Bioactive Derivatives
The primary route to unlocking the biological potential of the this compound scaffold is through the functionalization of the C5-bromo position. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose, offering high efficiency and functional group tolerance.
General Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples the bromopyridine with a boronic acid or ester, is a favored method for creating C-C bonds and introducing diverse (hetero)aryl moieties. This approach is fundamental to building libraries of compounds for biological screening.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a 5-Aryl-Substituted Derivative
This protocol is adapted from established methods for Suzuki coupling on bromopyridine scaffolds.[1][2]
Objective: To synthesize a 5-aryl-N,N,4-trimethylpyridin-2-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-aryl derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Mechanistic Insights
Derivatives of the aminopyridine scaffold have demonstrated a wide spectrum of biological activities. The introduction of various substituents via the synthetic handles described above allows for the fine-tuning of potency and selectivity against different biological targets.
Anticancer Activity
Substituted aminopyridines are a well-established class of compounds with significant antiproliferative properties. Their mechanisms of action often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition Many aminopyridine derivatives function as kinase inhibitors by competing with ATP for binding in the enzyme's active site.[1] The pyridine nitrogen is often crucial for forming a key hydrogen bond with the "hinge region" of the kinase. Derivatives of related brominated aminopyridines have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, and p38 MAP kinase, involved in inflammatory and stress responses.[1][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p38 MAP Kinase pathway.
Quantitative Data: Anticancer Activity of Related Analogs
While specific data for derivatives of this compound is not extensively published, the activity of structurally similar compounds underscores the potential of this scaffold. The following table summarizes the activity of 5-(Aryl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which also feature a core heterocyclic structure with aryl substitutions.
| Compound ID | Substitution Pattern | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |
| 4e | 2-Chloro substitution | SNB-75 (CNS Cancer) | 41.25%[6] |
| 4i | 2,6-Dimethyl substitution | SNB-75 (CNS Cancer) | 38.94%[6][7] |
| 4i | 2,6-Dimethyl substitution | UO-31 (Renal Cancer) | 30.14%[6][7] |
| 4i | 2,6-Dimethyl substitution | CCRF-CEM (Leukemia) | 26.92%[6][7] |
Data adapted from studies on bromophenyl triazol-amine analogs, demonstrating the anticancer potential of related structures.[6][7]
Antimicrobial Activity
The pyridine core is also prevalent in compounds exhibiting antibacterial and antifungal properties.[5] The introduction of a bromine atom can enhance antimicrobial activity.[8][9] Derivatives can act against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Mechanism of Action The precise mechanisms can vary, but potential targets include essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane or biofilm formation.[2][9] For instance, studies on N-alkylated pyridine-based salts showed they could inhibit biofilm formation in S. aureus and E. coli.[8]
Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
The following table presents Minimum Inhibitory Concentration (MIC) data for various pyridine derivatives, illustrating the scaffold's effectiveness.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Dodecanoic acid pyridines | C. albicans | > 12.5 | [8] |
| N-alkylated pyridine salts | S. aureus | 56 ± 0.5% (inhibition) | [8] |
| N-alkylated pyridine salts | E. coli | 55 ± 0.5% (inhibition) | [8] |
| Thienopyridine derivative (12a) | E. coli | 19.5 | [5] |
| Thienopyridine derivative (12a) | B. mycoides | < 4.8 | [5] |
| Thienopyridine derivative (12a) | C. albicans | < 4.8 | [5] |
Data from various studies on bioactive pyridine derivatives.[5][8]
Key Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[3]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized derivatives against human cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10]
Objective: To quantify the antimicrobial potency of synthesized derivatives.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Standardized microbial inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin) and negative control (vehicle)
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds directly in the 96-well plates using the appropriate broth to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard). Add the inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Conclusion and Future Perspectives
This compound is a high-value scaffold that provides a reliable and versatile entry point for the synthesis of novel, biologically active molecules. The amenability of its C5-bromo position to modern cross-coupling chemistry allows for the systematic exploration of chemical space and the optimization of structure-activity relationships.
The derivatives of related aminopyridine cores have demonstrated significant potential as both anticancer and antimicrobial agents, primarily through mechanisms like kinase inhibition and interference with essential microbial processes. Future research should focus on synthesizing and screening a focused library of derivatives directly from the this compound core to fully elucidate its potential. Further investigations into their mechanisms of action, selectivity profiles, and pharmacokinetic properties will be critical for advancing these promising compounds through the drug discovery pipeline.
References
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
- Rao, et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate.
- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5. Chemsrc.
- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). Tetrahedron Letters, 52(10), 1044-1046.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Semantic Scholar.
- SYNTHETIC PYRIDINE SUBSTITUTED AMINO ACIDS AND THEIR DERIVATIVES. (2021). ResearchGate.
- Antimicrobial Activity of Naphthyridine Derivatives. (2021). MDPI.
- 5-Bromo-N-methylpyrimidin-2-amine. (2012). PMC - NIH.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1977). Journal of Medicinal Chemistry, 20(2), 296-299.
- 5-Bromo-4-methylpyrimidin-2-amine. PubChem.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782.
- Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. (2007). ResearchGate.
- Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. (2007). ResearchGate.
- Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][2][10][11]Thiadiazole Moiety. (2018). ResearchGate.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI.
- 5-bromo-4-methyl-N-(thian-4-yl)pyrimidin-2-amine. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Role of 5-Bromo-N,N,4-trimethylpyridin-2-amine in Kinase Inhibition
Preamble: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central regulators of cellular signaling pathways makes them prime candidates for intervention in various disease states. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of this success lies the concept of "privileged scaffolds." These are molecular frameworks that are recognized by and bind to multiple biological targets. The aminopyridine scaffold is a quintessential example of such a privileged structure, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide will delve into the role and evaluation of a specific aminopyridine derivative, 5-Bromo-N,N,4-trimethylpyridin-2-amine, as a potential kinase inhibitor, providing a comprehensive roadmap for researchers in this field. While extensive public data on this specific molecule is limited, its structural features are representative of a class of compounds with significant therapeutic potential. We will, therefore, use it as a model to explore the principles and practices of kinase inhibitor development, from initial biochemical assays to cell-based validation and structure-activity relationship (SAR) analysis.
The Aminopyridine Scaffold: A Cornerstone of Kinase Inhibition
The 2-aminopyridine moiety is a bioisostere of the purine scaffold of ATP, the natural substrate for kinases. This structural mimicry allows aminopyridine-based compounds to effectively compete with ATP for binding to the kinase active site.[3] The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, a highly conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a key determinant of binding affinity and is a common feature of many potent kinase inhibitors.[4]
The versatility of the aminopyridine scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom in this compound, for instance, provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups to explore the chemical space within the ATP-binding pocket.[5] The methyl and dimethylamino substituents can influence solubility, metabolic stability, and interactions with specific sub-pockets of the kinase active site.
Characterizing this compound as a Kinase Inhibitor: A Hypothetical Workflow
Given the promising structural features of this compound, a systematic evaluation of its kinase inhibitory potential is warranted. The following sections outline a comprehensive, albeit hypothetical, workflow that a drug discovery scientist would undertake.
Initial Biochemical Evaluation: Assessing Kinase Inhibition
The first step is to determine if the compound inhibits the activity of a panel of kinases in a direct, biochemical assay.[6] A variety of assay formats are available, each with its own advantages and disadvantages.[7] For initial screening, a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay, is often preferred due to its high sensitivity, broad applicability, and suitability for high-throughput screening.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of representative kinases.
Materials:
-
This compound (test compound)
-
Staurosporine (positive control, non-selective kinase inhibitor)
-
DMSO (vehicle control)
-
Purified recombinant kinases (e.g., a panel covering different families of the kinome)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their respective optimal concentrations).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[8]
-
Data Presentation: Summarizing Kinase Inhibition Data
The results from the initial biochemical screen should be compiled into a clear and concise table to facilitate comparison and analysis.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 50 | 8 |
| Kinase B | 750 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 25 | 5 |
| Kinase E | 1,200 | 18 |
| Kinase F | >10,000 | 30 |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine is used as a positive control.
Visualization of the Experimental Workflow
A generalized workflow for an in vitro kinase inhibition assay.
Delving Deeper: Cell-Based Assays and Mechanistic Studies
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Therefore, the next crucial step is to evaluate the activity of the compound in a cell-based assay.[9] This will provide insights into its cell permeability, target engagement in a physiological context, and potential off-target effects.[10]
Cell-Based Target Engagement and Pathway Modulation
A common approach is to use a cell line where a specific kinase is known to be a key driver of a particular signaling pathway. The effect of the inhibitor on the phosphorylation of a downstream substrate of the target kinase can then be measured.
Objective: To assess the ability of this compound to inhibit the activity of a target kinase in a cellular context.
Materials:
-
A suitable cancer cell line (e.g., one with a known dependency on Kinase D).
-
This compound.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Primary antibodies (total and phospho-specific for a downstream substrate of Kinase D).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Western blotting apparatus and reagents.
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Visualizing the Signaling Pathway and Point of Inhibition
Inhibition of the Kinase D signaling pathway by the test compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial biological data for this compound provides a starting point for a medicinal chemistry program aimed at improving its potency, selectivity, and drug-like properties. The synthesis of analogs and the systematic evaluation of their biological activity is the essence of establishing a structure-activity relationship (SAR).[11]
For instance, the bromine atom at the 5-position can be replaced with various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions. The effect of these modifications on kinase inhibition would provide valuable information about the steric and electronic requirements of the binding pocket. Similarly, modifications to the N,N-dimethylamino and the 4-methyl groups can be explored to optimize interactions with the target kinase.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for evaluating the kinase inhibitory potential of this compound. By leveraging the well-established importance of the aminopyridine scaffold, we have detailed a logical progression of experiments, from initial biochemical screening to cell-based validation and SAR studies. This systematic approach is fundamental to the discovery and development of novel kinase inhibitors. While the specific biological activity of this compound remains to be fully elucidated in the public domain, its chemical structure places it firmly within a class of compounds that has proven to be a rich source of therapeutic agents. Further investigation of this and related molecules is a promising avenue for the development of next-generation targeted therapies.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Wang, T., Ioannidis, S., Almeida, L., Block, M. H., Davies, A. M., Lamb, M. L., ... & Zinda, M. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2845–2849.
- Szczepankiewicz, B. G., Liu, G., Hajduk, P. J., Abad-Zapatero, C., Pei, Z., Xin, Z., ... & Sham, H. L. (2006). Aminopyrimidine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3563–3580.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Carlson, C. B., & Lounsbury, K. M. (2012). Assay development for protein kinase enzymes. In Assay guidance manual.
- Wang, Y., Zhang, Y., Wang, M., Chen, Y., Li, Y., Wang, Y., ... & Zhang, Y. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European journal of medicinal chemistry, 248, 115162.
- ChEMBL. (n.d.). Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962).
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748.
- Szczepankiewicz, B. G., Liu, G., Hajduk, P. J., Abad-Zapatero, C., Pei, Z., Xin, Z., ... & Sham, H. L. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3563–3580.
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(5), 2305.
- Kumar, A., Parshad, B., Kumar, A., Amir, M., Parang, K., & Sharma, S. K. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 5(28), 8683-8689.
- Wang, Y., Li, Y., Wang, M., Chen, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of medicinal chemistry, 65(19), 12694–12711.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Bebernitz, G. R., Argentieri, G., Arnold, E., Bantia, S., C-Star, T., C-Star, T., ... & C-Star, T. (2003). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo [1, 2-a] pyridines. Cancer research, 63(22), 7606–7615.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- El-Sayed, N. N., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Wang, T., Ioannidis, S., Almeida, L., Block, M. H., Davies, A. M., Lamb, M. L., ... & Zinda, M. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 2845–2849.
- Scheen, A., Andersson, C., Flärdh, M., Gunnarsson, A., Johansson, M., Karke, M., ... & Svanhagen, A. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(17), 7990–8003.
- Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & medicinal chemistry, 19(11), 3569–3578.
- Singh, P., & Singh, P. P. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Biomolecular Structure and Dynamics, 42(1), 1-22.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, M. M., & Al-Tel, T. H. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 258, 115582.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
- Gaudet, E. A., Carroll, C., Arns, S., C-Star, T., C-Star, T., C-Star, T., ... & C-Star, T. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(8), 3526–3544.
- Zhang, X., & Liu, J. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 903-918.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
- Ristori, G., & Romano, S. (2019). 4-aminopyridine–the new old drug for the treatment of neurodegenerative diseases. Journal of Central Nervous System Disease, 11, 1179573519866187.
- Pop, C., & Stec, M. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 29(3), 596.
- K-Star, K., & K-Star, K. (2020). Assessing the information content of structural and protein–ligand interaction representations for the classification of kinase inhibitor binding modes via machine learning and active learning.
- Szczepankiewicz, B. G., Liu, G., Hajduk, P. J., Abad-Zapatero, C., Pei, Z., Xin, Z., ... & Sham, H. L. (2006). Aminopyrimidine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 49(12), 3563–3580.
- Zhang, Y., Wang, M., Chen, Y., Li, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry.
- Gold, R., & Hartung, H. P. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 99(2), 217–240.
- Khammy, M. M., Kim, S., Bentzen, B. H., Lee, S., Choi, I., Aalkjær, C., & Jepps, T. A. (2018). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7. 4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 175(13), 2634–2648.
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, M. M., & Al-Tel, T. H. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 258, 115582.
- Kumar, A., & Sharma, S. K. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Johnson, D. S. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: Journal of Chemistry, 13(1), 1-3.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. inits.at [inits.at]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Introduction: A Versatile Scaffold for Modern Chemistry
5-Bromo-N,N,4-trimethylpyridin-2-amine is a key heterocyclic building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] The strategic positioning of the bromine atom at the 5-position renders it an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] The presence of the electron-donating N,N-dimethylamino and methyl groups on the pyridine ring influences its electronic properties, making it a valuable substrate for derivatization.
This guide provides in-depth application notes and detailed protocols for several key palladium-catalyzed reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Stille, and Sonogashira couplings. The protocols are designed to be robust starting points for researchers, with explanations of the underlying principles and the roles of various reagents to empower effective experimental design and optimization.
Diagram: General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The base is crucial for activating the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Protocol: Suzuki-Miyaura Coupling
Materials:
| Reagent | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.02 - 0.05 | Palladium Catalyst |
| K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | Base |
| 1,4-Dioxane/Water (4:1) or Toluene | - | Solvent |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines.[3][5] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[3]
Scientific Rationale
The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted product and regenerate the Pd(0) catalyst.[3] The choice of a sterically hindered phosphine ligand is often crucial to promote the reductive elimination step.[5]
Protocol: Buchwald-Hartwig Amination
Materials:
| Reagent | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Primary or Secondary Amine | 1.2 - 2.0 | Coupling Partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium Pre-catalyst |
| Xantphos or BINAP | 0.02 - 0.10 | Phosphine Ligand |
| NaOtBu or Cs₂CO₃ | 1.4 - 2.0 | Base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6] This reaction is particularly useful for introducing vinyl or substituted vinyl groups.[1]
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base.[7]
Protocol: Heck Reaction
Materials:
| Reagent | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Alkene (e.g., n-Butyl acrylate) | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.01 - 0.05 | Palladium Catalyst |
| P(o-tolyl)₃ or PPh₃ | 0.02 - 0.10 | Phosphine Ligand |
| Et₃N or K₂CO₃ | 2.0 | Base |
| Anhydrous DMF or Acetonitrile | - | Solvent |
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous DMF.
-
Seal the tube and heat the mixture to 100-130 °C.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[8] It is known for its tolerance of a wide variety of functional groups.
Scientific Rationale
The catalytic cycle of the Stille coupling is similar to other cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination.[8] A key step is the transmetalation of an organic group from the tin reagent to the palladium(II) complex.
Protocol: Stille Coupling
Materials:
| Reagent | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Organostannane (e.g., Tributyl(vinyl)tin) | 1.1 - 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium Catalyst |
| Anhydrous Toluene or DMF | - | Solvent |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[2]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10]
Scientific Rationale
The reaction is believed to proceed via two interconnected catalytic cycles. In the palladium cycle, oxidative addition and reductive elimination occur. In the copper cycle, a copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex.[11]
Protocol: Sonogashira Coupling
Materials:
| Reagent | Typical Molar Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Terminal Alkyne | 1.2 - 1.5 | Coupling Partner |
| PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium Catalyst |
| CuI | 0.05 - 0.10 | Copper(I) Co-catalyst |
| Et₃N or Diisopropylamine | 2.0 - 3.0 | Base and Solvent |
| Anhydrous THF or DMF | - | Co-solvent (optional) |
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and CuI (0.05 eq).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a versatile and powerful platform for the synthesis of a diverse range of substituted pyridine derivatives. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of new therapeutic agents and functional materials.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Heck reaction.
- Reddy, V. P., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1381-1386.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (2023). Suzuki reaction.
- Wikipedia. (2023). Stille reaction.
- Royal Society of Chemistry. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Chemsrc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (2011). Palladium-catalyzed cyanation of aryl (pseudo)halides using redox-active N-CN reagent.
- National Institutes of Health. (2021). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- National Institutes of Health. (2016). Stille coupling via C–N bond cleavage.
- MDPI. (2018). Palladium-Catalyzed Reactions.
- National Institutes of Health. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.
- Royal Society of Chemistry. (n.d.). Supplementary Information Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
- YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (2016). RECENT ADVANCES IN CYANATION REACTIONS.
- PubMed. (2013). Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source.
- PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine.
- PubMed. (n.d.). 5-Bromo-N-methyl-pyrimidin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: 5-Bromo-N,N,4-trimethylpyridin-2-amine as a Versatile Building Block in Medicinal Chemistry
Abstract
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in the field of oncology.[1][2] 5-Bromo-N,N,4-trimethylpyridin-2-amine has emerged as a highly valuable and versatile building block for drug discovery programs. Its strategic substitution pattern—featuring a reactive bromine atom, a tertiary amino group, and a methyl group—provides a sophisticated platform for constructing complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient formation of carbon-carbon and carbon-nitrogen bonds.[3] This guide provides an in-depth analysis of the synthetic utility of this compound, with detailed, field-proven protocols for its application in the synthesis of kinase inhibitors and other potential therapeutic agents.
Introduction: The Strategic Value of the Aminopyridine Core
Aminopyridine and its derivatives are essential heterocycles extensively utilized in synthetic and medicinal chemistry due to their unique structural properties that allow for interactions with a wide array of enzymes and receptors.[1][4] The pyridine ring is a bioisostere of a phenyl ring but with improved aqueous solubility and the ability to act as a hydrogen bond acceptor. The amino substituent provides a crucial hydrogen bond donor and a point for further functionalization. This combination makes the aminopyridine moiety an ideal scaffold for designing molecules that target ATP-binding sites, such as those in protein kinases.[2]
This compound (Figure 1) is a pre-functionalized building block designed for efficiency in drug discovery campaigns. Its key attributes include:
-
Orthogonal Reactivity: The bromine atom at the 5-position is primed for selective functionalization via cross-coupling reactions without interfering with the other substituents.
-
Modulation of Physicochemical Properties: The N,N-dimethylamino group at the 2-position increases the basicity (pKa) of the pyridine nitrogen and enhances solubility, which can be critical for improving the pharmacokinetic profile of a drug candidate.
-
Steric and Electronic Tuning: The methyl group at the 4-position provides steric bulk and electron-donating character, which can be exploited to fine-tune binding interactions with a biological target and block unwanted metabolism.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 764651-68-5[5] | C₈H₁₁BrN₂ | 215.09 g/mol [6] |
Core Application: Synthesis of Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in numerous diseases, most notably cancer.[7] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The aminopyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved segment of the ATP-binding pocket.[2]
The strategic value of this compound lies in its ability to serve as a foundational scaffold onto which various diversity elements can be appended. The bromine atom allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for coupling bromopyridine derivatives. [3][8]
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (in a 4:1 to 5:1 ratio), via syringe. [8]The total solvent volume should create a starting material concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the final product.
| Arylboronic Acid Substrate | Typical Product Structure | Expected Yield Range |
| 4-Fluorophenylboronic acid | A fluorinated biaryl compound | 75-90% |
| 3-(Methylsulfonyl)phenylboronic acid | A biaryl containing a sulfone group | 70-85% |
| Pyrazole-4-boronic acid | A hetero-biaryl compound | 65-80% |
Buchwald-Hartwig Amination
For the synthesis of compounds where a C-N linkage is desired at the 5-position, the Buchwald-Hartwig amination is the reaction of choice. This allows for the introduction of primary or secondary amines, anilines, or N-heterocycles, further expanding the accessible chemical space.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the desired amine (1.2 eq.) and an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. [3]5. Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain the desired aminated product.
Conclusion and Future Outlook
This compound is a powerful and strategically designed building block for modern medicinal chemistry. Its pre-installed functional handles allow for rapid and efficient diversification through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The aminopyridine core remains a highly sought-after scaffold, particularly for the development of kinase inhibitors targeting a multitude of disease pathways. [1]The protocols and applications detailed herein provide a foundational guide for researchers to leverage this building block in the discovery and development of next-generation therapeutics.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
- Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5. Chemsrc.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
- The Versatility of 2-bromo-5-methylpyridin-4-amine: A Technical Guide for Researchers. Benchchem.
- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
- This compound. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. article.sciencepg.com [article.sciencepg.com]
- 5. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 6. This compound | 764651-68-5 [sigmaaldrich.com]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
The Strategic Utility of 5-Bromo-N,N,4-trimethylpyridin-2-amine in Modern Drug Discovery: A Guide for Medicinal Chemists
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel therapeutic agents. 5-Bromo-N,N,4-trimethylpyridin-2-amine emerges as a valuable, albeit specialized, scaffold. While not extensively documented as a final drug entity, its true potential lies in its role as a versatile intermediate. The inherent chemical functionalities—a reactive bromine atom poised for cross-coupling reactions, a nucleophilic dimethylamino group, and a methylated pyridine core—offer a rich platform for generating molecular diversity. This guide provides an in-depth analysis of the potential applications of this compound, grounded in the established success of the broader 2-aminopyridine class of compounds in medicinal chemistry. Detailed protocols for its utilization in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology, are presented, alongside a discussion of its physicochemical properties and strategic advantages in library synthesis.
Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure
The 2-aminopyridine moiety is widely recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its success can be attributed to several key features: the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This dual functionality allows for critical interactions with biological targets, most notably the hinge region of kinase enzymes.[1] The simple, low molecular weight design of the 2-aminopyridine core provides an excellent starting point for the synthesis of complex molecules with favorable drug-like properties.[2][4]
This compound (Figure 1) is a specific embodiment of this scaffold, offering several strategic advantages for the medicinal chemist.
-
Vector for Diversification: The bromine atom at the 5-position is the primary reactive handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The N,N-dimethyl and 4-methyl groups fine-tune the molecule's lipophilicity, solubility, and metabolic stability. The tertiary amine of the dimethylamino group is typically non-nucleophilic in cross-coupling reactions and can influence the basicity (pKa) of the pyridine ring.
-
Three-Dimensionality: The methyl group at the 4-position can introduce subtle steric effects that may be exploited to achieve selectivity for a particular biological target.
| Property | Value | Source |
| CAS Number | 764651-68-5 | [6] |
| Molecular Formula | C₈H₁₁BrN₂ | [7] |
| Molecular Weight | 215.09 g/mol | |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [6][7] |
| Storage | Inert atmosphere, room temperature |
Core Application: Synthesis of Kinase Inhibitors
A primary application for this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The 2-aminopyridine scaffold is particularly well-suited for targeting the ATP-binding site of kinases.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[8] Aberrant JAK2 activation, in particular, is strongly implicated in myeloproliferative neoplasms.[9] Consequently, the development of selective JAK2 inhibitors is a major focus in oncology. Several potent and selective JAK2 inhibitors based on the 2-aminopyridine scaffold have been reported.[8][9]
The workflow below illustrates how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to generate a library of potential JAK2 inhibitors.
Caption: Suzuki Coupling Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Synthesis of a 5-Aryl-N,N,4-trimethylpyridin-2-amine Library via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the parallel synthesis of a library of compounds for SAR exploration.
1. Materials and Reagents:
-
This compound
-
A diverse set of aryl/heteroaryl boronic acids or pinacol esters
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
-
In each reaction vial, add this compound (1.0 eq, e.g., 21.5 mg, 0.1 mmol).
-
Add the corresponding aryl/heteroaryl boronic acid (1.2 eq, 0.12 mmol).
-
Add K₂CO₃ (2.0 eq, 27.6 mg, 0.2 mmol).
-
Add Pd(PPh₃)₄ (0.05 eq, 5.8 mg, 0.005 mmol).
-
Evacuate and backfill each vial with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 1.0 mL) to each vial.
3. Reaction Execution:
-
Seal the vials and place them in a heating block or oil bath.
-
Stir the reactions at 90-100 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Work-up and Purification:
-
Cool the reaction mixtures to room temperature.
-
Dilute each reaction mixture with ethyl acetate (5 mL) and water (5 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
5. Characterization:
-
Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Advanced Applications and Strategic Considerations
Beyond its role in kinase inhibitor synthesis, the 2-aminopyridine scaffold is relevant in developing treatments for a range of conditions, including autoimmune diseases, cardiovascular diseases, and neurological disorders.[10] The versatility of the brominated intermediate allows for its use in other important synthetic transformations.
Buchwald-Hartwig Amination for GPCR Ligand Development
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Starting with this compound, this reaction can be used to introduce a variety of primary or secondary amines at the 5-position. This is particularly useful in the synthesis of ligands for G-protein coupled receptors (GPCRs), where a basic amine often serves as a key pharmacophoric element interacting with an acidic residue in the receptor binding pocket.
Caption: Buchwald-Hartwig Amination logical relationship.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
1. Materials and Reagents:
-
This compound
-
Desired primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
2. Reaction Setup:
-
To a reaction vessel, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add this compound (1.0 eq) and the amine (1.5 eq).
-
Add NaOtBu (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene.
3. Reaction Execution:
-
Stir the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
4. Work-up and Purification:
-
Cool the reaction, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound represents a highly valuable and strategically functionalized building block for modern drug discovery. While direct biological activity data for this specific compound is not widely published, its utility is powerfully inferred from the extensive and successful application of its structural class—the brominated 2-aminopyridines. Its amenability to robust and versatile cross-coupling chemistries, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a reliable tool for the rapid generation of diverse compound libraries. The protocols and strategic outlines provided herein serve as a practical guide for leveraging this and similar scaffolds in the rational design of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitor development.
References
- Liu, et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Request PDF on ResearchGate.
- Ma, et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Request PDF on ResearchGate.
- Wang, et al. (2011). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- Royal Society of Chemistry. (2014). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications.
- Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals.
- PubMed. 5-Bromo-N-methyl-pyrimidin-2-amine.
- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine.
- National Institutes of Health. 5-Bromo-N-methylpyrimidin-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 7. CAS 764651-68-5: 5-bromo-N,N,4-trimethyl-pyridin-2-amine [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-N,N,4-trimethylpyridin-2-amine
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Substituted Pyridines
Biaryl and heteroaryl moieties are privileged structural motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique three-dimensional arrangement allows for specific and potent interactions with biological targets, making them a cornerstone in drug discovery. The Suzuki-Miyaura and Stille cross-coupling reactions have emerged as the premier methods for the construction of these C-C bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[2][3]
Substituted pyridines, in particular, are of immense interest due to their prevalence in biologically active molecules. However, the presence of the nitrogen atom in the pyridine ring can present challenges in transition metal-catalyzed reactions, primarily through potential catalyst inhibition.[4] 5-Bromo-N,N,4-trimethylpyridin-2-amine is a versatile building block that offers multiple avenues for molecular elaboration. The bromine atom at the 5-position serves as a reactive handle for cross-coupling reactions, while the N,N-dimethylamino and methyl groups can influence the electronic properties and steric environment of the molecule, thereby modulating its biological activity and synthetic reactivity.
This guide provides a comprehensive overview of the application of this compound in the synthesis of biaryl compounds via Suzuki-Miyaura and Stille cross-coupling reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, and provide detailed, field-proven protocols to enable researchers to successfully utilize this valuable synthetic intermediate.
Understanding the Reaction: Mechanistic Considerations for Cross-Coupling of a Substituted Pyridine
The success of a cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, the electron-donating N,N-dimethylamino group at the 2-position and the methyl group at the 4-position increase the electron density of the pyridine ring. This can impact the oxidative addition step of the catalytic cycle. Furthermore, the steric bulk of the N,N-dimethylamino group may influence the approach of the catalyst and the coupling partner.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar aminopyridines and are expected to provide good to excellent yields for the coupling of this compound. [5][6]Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(aryl)tin) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene or DMF
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound.
-
Reagent and Solvent Addition: Add the organostannane and anhydrous toluene.
-
Degassing: Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated. To remove the tin byproducts, the crude material can be purified by flash chromatography or by washing with an aqueous solution of potassium fluoride. [7]8. Purification: Further purify the product by flash column chromatography on silica gel.
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura and Stille couplings of bromopyridine derivatives, providing a comparative overview to guide reaction optimization.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | Triphenylphosphine, SPhos, dppf | Triphenylphosphine |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | Not required |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Toluene, DMF, Dioxane |
| Temperature | 80-110 °C | 80-120 °C |
| Coupling Partner | Arylboronic acids/esters | Organostannanes |
| Advantages | Readily available and non-toxic boron reagents | Tolerant of a wide range of functional groups, stable reagents |
| Disadvantages | Potential for protodeboronation of boronic acid | Toxicity of organotin reagents and byproducts |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura and Stille cross-coupling reactions provide efficient and robust methods for its functionalization. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and materials science to explore the full potential of this important heterocyclic scaffold. Further optimization of reaction conditions, particularly through the screening of modern, highly active catalyst systems, will undoubtedly expand the utility of this compound in the rapid generation of diverse chemical libraries for drug discovery and development.
References
- Buchwald, S. L., & Mauger, C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(42), 12641-12643. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2899-2910. [Link]
- ResearchGate. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2899-2910. [Link]
- National Institutes of Health. (2018). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 10(11), 1148-1154. [Link]
- ACS Publications. (2005). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 70(23), 9471-9481. [Link]
- ACS Publications. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(10), 1837-1840. [Link]
- ChemRxiv. (2018). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv.[Link]
- ResearchGate. (2020). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- J-Stage. (2019). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 67(10), 1095-1101. [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-233. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- PubMed Central. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 12(46), 30161-30170. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- Chemsrc. (2025). 5-Bromo-N,N,4-trimethyl-2-pyridinamine. Chemsrc.[Link]
- Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-222. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
- ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Organic Letters, 21(16), 6334-6338. [Link]
- NROChemistry. (n.d.). Stille Coupling. NROChemistry.[Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal.[Link]
- BenchChem. (2025).
- PubMed Central. (2016). Stille coupling via C–N bond cleavage.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric and electronic control over the structural diversity of N-(n-pyridinyl) diphenylphosphinic amides (n = 2 and 4) as difunctional ligands in triphenyltin(iv) adducts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Mastering the Versatility of 5-Bromo-N,N,4-trimethylpyridin-2-amine: A Guide to Its Application in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
5-Bromo-N,N,4-trimethylpyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position, a dimethylamino group at the 2-position, and a methyl group at the 4-position, offers a versatile platform for the synthesis of complex molecular architectures. The electron-donating nature of the amino and methyl groups influences the reactivity of the pyridine ring, making this compound an interesting substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development.[1]
The bromine atom serves as a key handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond formation.[1] This allows for the strategic modification of lead compounds to optimize their pharmacological properties. The dimethylamino group, in addition to modulating the electronic properties of the pyridine ring, can also serve as a site for further functionalization or as a key pharmacophoric element. This application note will detail established protocols, discuss the underlying principles of each reaction, and provide practical guidance for researchers utilizing this versatile reagent.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 764651-68-5 | [2][3] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |
| Molecular Weight | 215.09 g/mol | [1][2] |
| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 127.3 ± 25.9 °C | [2] |
Safety and Handling: A Prudent Approach to a Reactive Intermediate
As with all organobromine compounds, this compound requires careful handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available, safety protocols for analogous brominated aromatic amines should be strictly followed.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[5]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4]
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The bromine atom on the pyridine ring of this compound makes it an excellent substrate for these transformations. Below are detailed protocols for several key cross-coupling reactions, adapted from established procedures for structurally similar bromopyridines.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with an organic halide. The catalytic cycle comprises three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, [PdCl₂(dppf)], Pd₂(dba)₃/XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly useful for coupling a wide range of primary and secondary amines.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine in the presence of a base. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Catalytic Cycle of Buchwald-Hartwig Amination
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (repeat three times).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. The reaction proceeds through two interconnected catalytic cycles involving palladium and copper acetylide intermediates.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 6-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture and concentrate the solvent. Purify the crude product by column chromatography.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NEt |
| Solvent | THF, DMF |
| Temperature | 25-70 °C |
Other Notable Cross-Coupling Reactions
The reactivity of this compound also extends to other important palladium-catalyzed reactions such as the Heck reaction (coupling with alkenes) and the Stille reaction (coupling with organostannanes). The general principles and experimental setups for these reactions are similar to those described above, involving a palladium catalyst, a base (for Heck), and an appropriate coupling partner in an inert atmosphere.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its amenability to various palladium-catalyzed cross-coupling reactions allows for the efficient and strategic introduction of diverse functional groups, making it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this reagent in innovative synthetic endeavors. As with any chemical reaction, optimization of the described conditions may be necessary to achieve the desired outcome for specific substrates.
References
- ChemSrc. (2025, October 6). 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- TCI AMERICA. (2018, July 6).
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.
- Sigma-Aldrich. (2024, September 8).
- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine.
- SpectraBase. (n.d.). 5-Bromo-4-methyl-2-pyridinamine.
- MedChemExpress. (2024, November 5). 5-Bromo-2-hydroxymethyl-pyridine ...
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine.
Sources
Topic: Derivatization of 5-Bromo-N,N,4-trimethylpyridin-2-amine for Biological Screening
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N,N,4-trimethylpyridin-2-amine is a versatile heterocyclic scaffold, presenting multiple avenues for chemical modification to generate diverse small molecule libraries for biological screening. The presence of a reactive bromine atom on the pyridine ring, coupled with the 2-amino group, makes it an ideal starting point for constructing novel chemical entities. This application note provides a comprehensive guide to the derivatization of this scaffold using robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We present detailed, field-tested protocols for these transformations, strategies for purification and characterization, and a framework for subsequent biological screening.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique properties, including its ability to act as a hydrogen bond donor and acceptor and its capacity to engage in various non-covalent interactions with biological targets, make it a cornerstone of drug design.[2] The specific scaffold, this compound, offers three key strategic advantages for library synthesis:
-
A Vector for C-C and C-N Bond Formation: The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of substituents.[3]
-
Modulation of Physicochemical Properties: The N,N-dimethylamino and 4-methyl groups provide a stable metabolic profile and influence the scaffold's basicity and lipophilicity, which can be finely tuned by the addition of diverse functionalities at the C5 position.
-
Structural Diversity: The ability to employ multiple, orthogonal coupling strategies enables the rapid generation of a library with significant structural and functional diversity from a single, common intermediate.
This guide explains the causality behind experimental choices, providing researchers with the tools to not only replicate these methods but also to adapt them for their specific biological targets.
Core Derivatization Strategies and Protocols
The generation of a diverse chemical library from this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance, reliability, and broad substrate scope.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation for Biaryl Scaffolds
Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[4][5] This reaction is fundamental for exploring structure-activity relationships (SAR) where steric bulk, electronic properties, and conformational rigidity of an appended aryl or heteroaryl ring are critical for biological activity. The reaction proceeds by coupling the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][6]
Detailed Protocol: Synthesis of 5-Aryl-N,N,4-trimethylpyridin-2-amine Derivatives
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). The choice of catalyst and ligand is crucial for reaction efficiency.[4]
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is commonly effective.[4]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 85-95 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C-C coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation for Novel Aminopyridines
Rationale: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[3][8] This reaction is invaluable for introducing functionalities that can act as key hydrogen-bonding partners, modulate pKa, or serve as attachment points for further derivatization. The reaction's success hinges on the careful selection of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[8][9] For volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their evaporation.[10][11]
Detailed Protocol: Synthesis of 5-(Substituted-amino)-N,N,4-trimethylpyridin-2-amine Derivatives
-
Reagent Preparation: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) (2.0 equiv.).
-
Catalyst System Addition: Add the palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv.), and a suitable phosphine ligand, for example, (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv.).
-
Solvent Addition: Add an anhydrous, non-protic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube tightly and heat the mixture to 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with diethyl ether or ethyl acetate, wash with brine, and dry the organic phase over anhydrous magnesium sulfate (MgSO₄).[9] Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue via silica gel chromatography to obtain the desired C-N coupled product.
Sonogashira Coupling: C-C Bond Formation for Alkynylpyridines
Rationale: The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[13] The resulting alkynyl group is a highly versatile functional group; it is linear and rigid, making it an excellent probe for exploring specific binding pockets in proteins. It can also participate in further chemical transformations, such as click chemistry or reductions.
Detailed Protocol: Synthesis of 5-Alkynyl-N,N,4-trimethylpyridin-2-amine Derivatives
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a solvent mixture, typically tetrahydrofuran (THF) and triethylamine (Et₃N).[14]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 equiv.).[14]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-16 hours. The reaction is often complete when a solid precipitate of triethylammonium bromide is observed.[14] Monitor completion by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts and salts. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the pure 5-alkynylpyridine derivative.
Library Generation and Purification Workflow
The derivatization of the core scaffold using these parallel synthesis strategies allows for the rapid creation of a focused library of novel compounds.
Caption: Library generation workflow from the core scaffold.
Purification and Characterization
Post-synthesis, each derivative must be purified to a high degree (>95%) to ensure that observed biological activity is not due to impurities.[15]
-
Purification: Flash column chromatography is the standard method for initial purification. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) may be required.[16]
-
Characterization: The identity and purity of each final compound must be rigorously confirmed. Standard techniques include:
Table 1: Representative Characterization Data for Synthesized Derivatives
| Derivative Class | Example Structure | Reaction Type | Expected M+H⁺ | Representative ¹H NMR Signals (δ, ppm) |
| Biaryl | 5-(4-methoxyphenyl)-N,N,4-trimethylpyridin-2-amine | Suzuki | 257.16 | Aromatic protons (7.5-6.9), OCH₃ singlet (~3.8), N(CH₃)₂ singlet (~3.1), 4-CH₃ singlet (~2.4) |
| Amino | 5-(morpholino)-N,N,4-trimethylpyridin-2-amine | Buchwald-Hartwig | 235.18 | Pyridine protons, Morpholine protons (~3.8, ~3.0), N(CH₃)₂ singlet (~3.0), 4-CH₃ singlet (~2.3) |
| Alkynyl | 5-(phenylethynyl)-N,N,4-trimethylpyridin-2-amine | Sonogashira | 250.15 | Phenyl protons (7.5-7.3), Pyridine protons, N(CH₃)₂ singlet (~3.1), 4-CH₃ singlet (~2.4) |
Framework for Biological Screening
The goal of derivatization is to generate compounds for biological evaluation.[18] A well-designed screening cascade is essential for efficiently identifying and validating "hits"—compounds that demonstrate the desired biological activity.[19]
Assay Development and Primary Screening
The initial screen should be a robust, high-throughput screening (HTS) assay designed to test the entire library at a single concentration (e.g., 10 µM) against the biological target of interest.[18][20] The choice of assay (e.g., biochemical enzyme inhibition, cell-based phenotypic assay) will depend on the research question.[19]
Hit Confirmation and Dose-Response
Compounds identified as active in the primary screen ("primary hits") must be re-tested to confirm their activity. This involves:
-
Re-sourcing: Obtaining fresh powder of the hit compound to rule out issues with the original sample.[15]
-
Dose-Response Curve: Testing the confirmed hits over a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀).
Secondary and Orthogonal Assays
Validated hits should be tested in secondary or orthogonal assays to rule out artifacts and to build confidence in their mechanism of action.[15] This could include:
-
An alternative assay format (e.g., a biophysical binding assay if the primary screen was enzymatic).
-
Cellular target engagement assays.
-
Initial ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling.[20]
Caption: A typical workflow for biological screening.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of diverse small molecule libraries. By leveraging powerful and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate novel compounds with a high degree of structural complexity. The detailed protocols and strategic workflows provided in this application note serve as a robust foundation for medicinal chemistry and drug discovery programs aiming to explore new chemical space and identify novel, biologically active lead compounds.
References
- (No valid reference)
- Cernak, T., Dykstra, K. D., & Krska, S. W. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4, 177–191.
- Man, B., Soueidan, A., & McDonald, R. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Sircar, J. C., Gilbertsen, R. B., & Bristol, J. A. (1986). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 29(10), 2032–2037.
- (No Author). (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Man-On-The-Move.
- Ojo, I. O., & Okoro, U. C. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Sharma, P., & Kumar, V. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-21.
- Persec, M., Caleta, I., & Kraljevic, S. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5621.
- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- Cernak, T., Dykstra, K. D., & Krska, S. W. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology.
- (No Author). (2021). Synthesis and biological screening of substituted 2-aminocyano pyridines. ResearchGate.
- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
- Man, B., Soueidan, A., & McDonald, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
- Man, B., Soueidan, A., & McDonald, R. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace.
- Cernak, T. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry.
- Chemsrc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Lee, S. H. (2016). Purification method of pyridine and pyridine derivatives. Google Patents.
- Khan, I., et al. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Molecules.
- (No valid reference)
- Singh, S., et al. (2023). Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- (No Author). (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
- (No Author). (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
- (No Author). (2010). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- (No Author). (2019). A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- (No valid reference)
- (No valid reference)
- (No Author). (2011). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
- Wikipedia. (n.d.). Sonogashira coupling.
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 16. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Note: Rapid Synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine Analogs via Microwave-Assisted Buchwald-Hartwig Amination
An Application Guide for Medicinal and Synthetic Chemists
Abstract & Introduction
Substituted 2-aminopyridine scaffolds are privileged structures in modern pharmacology and materials science, serving as key pharmacophores in a multitude of bioactive molecules. The title compound, 5-Bromo-N,N,4-trimethylpyridin-2-amine, and its analogs are valuable building blocks for constructing diverse chemical libraries aimed at drug discovery. Traditionally, the synthesis of such compounds via C-N cross-coupling reactions required harsh conditions and lengthy reaction times.[1][2] Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by providing a green, efficient, and rapid alternative to conventional heating.[3][4][5]
This application note provides a detailed, field-proven protocol for the synthesis of this compound and related analogs using a palladium-catalyzed Buchwald-Hartwig amination. By leveraging the precise and rapid heating of microwave irradiation, this method dramatically reduces reaction times from hours to mere minutes, enhances product yields, and improves the overall efficiency of the synthetic workflow.[6][7][8]
The Science: Mechanistic Principles
The Engine of Acceleration: Microwave Heating
Unlike conventional heating methods that rely on slow thermal conduction from an external source, microwave synthesis delivers energy directly to the polar molecules within the reaction mixture.[5][9] This volumetric heating is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[4][9][10]
-
Ionic Conduction: If ionic species are present (e.g., salts or bases), they will migrate through the solution under the influence of the electric field, creating an oscillating current that generates heat through collisions.[5][10]
This direct energy transfer allows for instantaneous heating that can surpass the normal boiling point of the solvent in a sealed vessel, dramatically accelerating reaction kinetics.[9]
The Reaction: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[2] Its development was a landmark achievement, allowing for the synthesis of aryl amines under milder conditions and with broader substrate scope than previous methods like the Ullmann condensation.[2][11] The catalytic cycle, illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the starting material.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a more nucleophilic amide.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Microwave irradiation is particularly effective for this reaction, as it rapidly achieves the thermal energy required to drive the catalytic cycle, especially the often rate-limiting reductive elimination step.[6][7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol & Application Data
This protocol details the synthesis of the title compound from 2,5-dibromo-4-methylpyridine and dimethylamine. It can be readily adapted for various analogs by substituting the amine.
Materials & Equipment
-
Substrate: 2,5-Dibromo-4-methylpyridine
-
Amine: Dimethylamine solution (e.g., 2.0 M in THF)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Equipment: Microwave synthesizer (e.g., CEM Discover), 10 mL microwave reaction vial with cap, magnetic stir bar, standard laboratory glassware, silica gel for chromatography.
Synthetic Workflow Overview
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 5-Bromo-N,N,4-trimethylpyridin-2-amine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with 5-Bromo-N,N,4-trimethylpyridin-2-amine, an electron-rich and sterically hindered substrate. As researchers and drug development professionals, you understand the criticality of robust and high-yielding synthetic routes. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide you with actionable insights and scientifically-grounded solutions to maximize the success of your coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki coupling reaction with this compound is resulting in very low to no product yield. What are the likely causes and how can I improve it?
Low yields with this particular substrate are a common challenge and can often be attributed to a combination of factors related to its electronic and steric properties. The presence of the electron-donating dimethylamino and methyl groups on the pyridine ring can influence the reactivity of the C-Br bond, while the pyridine nitrogen itself can interfere with the palladium catalyst.[1]
Here is a systematic approach to troubleshooting:
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2][3][4] This is a well-documented issue with nitrogen-containing heterocycles.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can sterically shield the palladium atom, preventing inhibitory coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[5]
-
-
Inefficient Oxidative Addition: While the electron-donating groups activate the ring, they can sometimes make the oxidative addition of the aryl bromide to the Pd(0) catalyst less favorable compared to less electron-rich aryl halides.
-
Solution: Consider using a more active palladium precatalyst. Precatalysts like XPhos Pd G2 or SPhos Pd G2 are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
-
Poor Choice of Base or Solvent: The selection of base and solvent is critical for the efficiency of the transmetalation step and overall reaction kinetics.[6][7]
-
Solution: A moderately strong base is typically required to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.[8][9][10] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[2] For solvents, a mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[6]
-
Question 2: I am observing significant formation of side products, primarily the homocoupling of my boronic acid and debromination of the starting material. How can I suppress these unwanted reactions?
The formation of byproducts is a clear indicator that the desired cross-coupling pathway is competing with other unproductive reaction pathways.
-
Homocoupling of the Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl species, is often promoted by the presence of oxygen in the reaction mixture.[11][12] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[12]
-
Mitigation Strategy:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
-
Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen can occur if there are sources of hydride in the reaction mixture.
-
Mitigation Strategy:
-
Solvent Purity: Use high-purity, anhydrous solvents. Certain grades of alcohols or ethereal solvents can contain impurities that may act as hydride sources.[13]
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time for side reactions to occur.[13]
-
-
Question 3: My boronic acid appears to be decomposing over the course of the reaction, leading to a stalled reaction and low yield. What is happening and what can I do?
This is likely due to protodeboronation, a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[14][15] This side reaction is often accelerated by aqueous basic conditions.[15]
-
Understanding Protodeboronation: The stability of boronic acids varies greatly. Electron-rich or sterically hindered boronic acids can be particularly susceptible to this decomposition pathway.
-
Solutions to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[13][15] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: If feasible for your specific boronic acid and substrate, performing the reaction under strictly anhydrous conditions can significantly reduce the rate of protodeboronation.[13]
-
Choice of Base: In some cases, a weaker base may be sufficient for the reaction and can slow down the rate of boronic acid decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this type of reaction?
For challenging substrates like this compound, a higher catalyst loading of 2-5 mol% is often a good starting point. However, with highly active precatalysts and optimized conditions, it may be possible to reduce the catalyst loading to 0.5-1 mol%.
Q2: Which palladium source is generally recommended: Pd(0) or Pd(II)?
While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) in combination with phosphine ligands are often more stable and convenient to handle. The active Pd(0) species is generated in situ. For particularly challenging couplings, modern Buchwald-type precatalysts are highly recommended.[16]
Q3: How critical is the choice of base, and what are the key considerations?
The base plays multiple crucial roles in the Suzuki coupling, including the formation of the active boronate species and the regeneration of the catalyst.[6][8][10] The strength and solubility of the base are important. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[6][16] The choice of base can also influence the rate of side reactions like protodeboronation.
Q4: Can I use microwave heating to accelerate the reaction?
Yes, microwave-assisted heating can often significantly reduce reaction times and improve yields, particularly for sluggish reactions.[17] It allows for rapid and uniform heating of the reaction mixture. However, optimization of temperature and reaction time will be necessary.
Q5: What is a general, optimized starting protocol for the Suzuki coupling of this compound?
Below is a robust starting protocol that can be further optimized.
Optimized Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium precatalyst (and ligand, if separate). Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]
Data Summary Table
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald Precatalysts (e.g., XPhos Pd G3) | High activity and stability; effective for challenging substrates. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Prevents catalyst deactivation by pyridine coordination.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Effective in promoting transmetalation without being overly harsh.[2] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1) | Good solubility for both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced side reactions like homocoupling.[1] |
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5555–5558.
- Wikipedia. (n.d.). Protodeboronation.
- Bood, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149–5157.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide.
- de Oliveira, C. S. M., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(24), 17793–17846.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2915-2922.
- Karadeniz, H., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Organometallic Chemistry, 701, 76-81.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2508.
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Nakano, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Reed, C. R., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 130(48), 16477-16487.
- Reed, C. R., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4415-4420.
- Thomas, D. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(24), 7949-7953.
- Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(11), 2897-2900.
- Netherton, M. R., & Fu, G. C. (2004). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Organic Letters, 6(10), 1543-1546.
- Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Smith, C. J., et al. (2014). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 19(6), 7987-8002.
- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2238-2246.
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Tcyrulnikov, S., et al. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Angewandte Chemie International Edition, 58(32), 10972-10976.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Wallace, D. J., & Chen, C. Y. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(3), 302-305.
- Reddit. (2024). Struggling with Suzuki Reaction.
- Wang, H., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4415-4420.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry to address challenges you may encounter during synthesis. Our goal is to explain the "why" behind experimental choices, ensuring you can navigate potential pitfalls and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of this compound typically involves two key transformations: the N,N-dimethylation of the 2-amino group and the subsequent electrophilic bromination of the pyridine ring. The order of these steps can significantly impact the reaction's success. This guide will address issues arising from the likely more common route: bromination of the pre-formed N,N,4-trimethylpyridin-2-amine.
The electron-donating nature of the dimethylamino and methyl groups strongly activates the pyridine ring, making it highly susceptible to electrophilic attack. While this facilitates the desired bromination at the C5 position, it also opens the door to several side reactions.[1][2]
Problem 1: Formation of Multiple Brominated Byproducts (Over-bromination)
Symptoms:
-
Your final product analysis (e.g., LC-MS, GC-MS, ¹H NMR) shows multiple peaks with masses corresponding to the addition of two or more bromine atoms.
-
The ¹H NMR spectrum displays a loss of aromatic protons beyond the expected substitution at C5.
Probable Cause: The high activation of the pyridine ring by both the 2-(dimethylamino) and 4-methyl groups makes the molecule susceptible to further bromination, even after the initial C5 substitution.[3] This can lead to the formation of 3,5-dibromo derivatives. Strict control over the stoichiometry of the brominating agent is crucial to prevent this.[4]
Solutions & Protocols:
| Solution | Detailed Protocol | Mechanism of Action |
| Precise Stoichiometry Control | 1. Dissolve N,N,4-trimethylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, CHCl₃, or acetic acid). 2. Cool the solution to 0°C in an ice bath. 3. Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq) in the same solvent dropwise over 30-60 minutes. 4. Monitor the reaction closely by TLC or LC-MS. | By using a slight excess or stoichiometric amount of NBS and adding it slowly at a low temperature, you maintain a low concentration of the electrophilic bromine species at any given time, favoring monosubstitution.[1] |
| Use of Milder Brominating Agents | Instead of elemental bromine (Br₂), which is highly reactive, consider using reagents like N-Bromosuccinimide (NBS) or Phenyltrimethylammonium tribromide.[5] These reagents deliver Br⁺ in a more controlled manner. | NBS is a solid, making it easier to handle and weigh accurately than liquid bromine. It generates the electrophile in situ, helping to control the reaction rate and reduce over-bromination.[1] |
| Protecting Group Strategy | 1. Protect the 2-amino group as an acetamide before bromination.[6] 2. Perform the bromination reaction. The acetyl group is less activating than the amino group, which can improve selectivity. 3. Hydrolyze the acetamide to recover the 2-amino group. | This strategy is more common for primary amines but can be adapted. However, it adds steps to the synthesis and may not be necessary if starting with the N,N-dimethylated compound. |
DOT Diagram: Troubleshooting Over-bromination
Sources
How to improve the solubility of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Technical Support Center: 5-Bromo-N,N,4-trimethylpyridin-2-amine
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our approach is rooted in foundational physicochemical principles, providing you with the rationale behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer (pH 7.4). Is this expected?
A: Yes, this is a common observation for molecules with this chemical structure. This compound possesses features that inherently limit its aqueous solubility at neutral pH. The pyridine ring, substituted with a bulky, hydrophobic bromine atom and three methyl groups, contributes to a significant lipophilic character. While the nitrogen atoms in the pyridine ring and the dimethylamino group are basic, they are only partially protonated at pH 7.4, meaning the compound exists predominantly in its less soluble, neutral free base form. Overcoming this requires strategies that either shift the equilibrium towards the charged, more soluble species or modify the solvent environment.
Q2: What is the most straightforward first step to improve the solubility of this compound in an aqueous medium?
A: The most effective initial strategy is pH adjustment . Your compound has two primary basic centers: the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. By lowering the pH of the solution, you can protonate these sites.
The resulting cationic salt form will have significantly enhanced solubility in water due to strong ion-dipole interactions with water molecules. A general principle for basic compounds is that they are more soluble at a pH at least 2 units below their pKa (the pH at which 50% of the compound is in its ionized form). We strongly recommend performing a pH-solubility profile to identify the optimal pH range for your experiments.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic workflow for addressing solubility issues. If a preceding step fails to achieve the desired concentration, proceed to the next.
Issue 1: Compound precipitates or remains as a suspension in neutral aqueous buffer.
The limited solubility is due to the compound's high crystallinity (lattice energy) and/or its low affinity for water in its neutral state. The goal is to disrupt the crystal lattice and increase favorable interactions with the solvent.
This workflow systematically determines the impact of pH on solubility.
Caption: Workflow for pH-Solubility Profiling.
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of buffers at various pH points (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4). A universal buffer system like the Britton-Robinson buffer can be effective.
-
Sample Preparation: In separate microcentrifuge tubes, add 980 µL of each buffer.
-
Initiate Precipitation: Add 20 µL of the DMSO stock solution to each tube. This creates a target concentration of 200 µg/mL with 2% DMSO as a co-solvent. Vortex immediately.
-
Equilibration: Place the tubes on a rotator and allow them to equilibrate at room temperature for 24 hours to ensure the system reaches a thermodynamic solubility limit.
-
Phase Separation: Centrifuge the tubes at ~14,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Data Analysis: Plot the measured solubility (Y-axis) against the buffer pH (X-axis) to visualize the relationship and determine the optimal pH for your target concentration.
Issue 2: pH modification is not viable for my experimental system (e.g., cell-based assays), or solubility is still insufficient even at low pH.
The experimental constraints prevent the use of an optimal pH. Alternatively, the intrinsic solubility of the salt form may still be too low for the required concentration. In this scenario, the solvent environment itself must be modified to be more hospitable to the solute.
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby lowering the energy penalty for solvating a lipophilic compound.
| Co-Solvent | Typical Starting % (v/v) | Mechanism of Action & Notes |
| DMSO | 1-10% | Aprotic, highly polar. Excellent at disrupting crystal lattice forces. Can be cytotoxic at >0.5% in some cell lines. |
| Ethanol | 5-20% | Protic, medium polarity. Generally well-tolerated in biological systems. |
| PEG 400 | 10-30% | Polymeric, low toxicity. Creates "pockets" of lower polarity within the bulk solvent. |
| Propylene Glycol | 10-30% | A viscous solvent often used in pharmaceutical formulations. |
-
Prepare Co-Solvent Mixtures: Prepare a series of your primary aqueous buffer (at the required experimental pH) containing increasing percentages of a chosen co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).
-
Determine Solubility: Use the equilibration method described in Protocol 1 (steps 3-7) for each co-solvent mixture to determine the solubility limit.
-
Evaluate and Select: Compare the solubility achieved with each co-solvent system. Select the system that provides the target concentration with the lowest percentage of organic solvent to minimize potential artifacts in your experiment.
Issue 3: Both pH and co-solvent approaches are insufficient or incompatible with the experimental design.
The compound's properties require a more advanced formulation strategy. This involves using excipients that actively encapsulate or associate with the drug molecule to keep it dispersed in the aqueous phase.
This workflow explores methods that create molecular complexes or dispersions.
Caption: Advanced Solubility Enhancement Strategies.
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into this core, effectively being carried in a water-soluble vehicle.
-
Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL are common, effective choices.
-
Protocol: Prepare solutions of the surfactant in your buffer at concentrations above its known CMC. Then, use the equilibration method (Protocol 1) to determine the compound's solubility in these micellar solutions.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form an "inclusion complex" with your compound, where the hydrophobic portion of your molecule sits inside the cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used due to their high water solubility and low toxicity.
-
Protocol: Prepare a phase-solubility diagram. This involves measuring the solubility of your compound in aqueous solutions containing increasing concentrations of the cyclodextrin. A linear increase in solubility with cyclodextrin concentration is indicative of the formation of a soluble 1:1 complex.
-
References
- Title: pH-dependent solubility Source: ScienceDirect URL:[Link]
- Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL:[Link]
- Title: Strategies to Improve the Solubility of Poorly Soluble Drugs Source: Journal of Advanced Pharmaceutical Technology & Research URL:[Link]
- Title: Role of Surfactants in Formul
- Title: Cyclodextrins Source: ScienceDirect URL:[Link]
Technical Support Center: Synthesis and Purification of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis and purification of this important chemical intermediate. Our focus is on providing scientifically sound, field-tested insights to ensure the integrity and purity of your final product.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is typically a two-step process. The first step involves the selective bromination of 2-Amino-4-methylpyridine to yield the intermediate, 2-Amino-5-bromo-4-methylpyridine. The second step is the exhaustive N,N-dimethylation of this intermediate. Each stage presents unique challenges in controlling regioselectivity, minimizing side-product formation, and achieving high purity.
Caption: Overall synthesis workflow.
II. Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Troubleshooting and FAQs
The selective bromination of 2-Amino-4-methylpyridine at the 5-position is crucial for the success of the overall synthesis. While traditional methods using bromine (Br₂) and hydrobromic acid (HBr) are known, they often lead to a mixture of products, including the undesired 3-bromo and 3,5-dibromo isomers.[1] A more modern and selective approach utilizes N-Bromosuccinimide (NBS) as the brominating agent.[1][2][3]
Q1: My bromination reaction is producing multiple products, leading to a low yield of the desired 5-bromo isomer. What is causing this and how can I improve selectivity?
A1: The formation of multiple brominated isomers is a common issue, particularly with less selective brominating agents like Br₂. The amino group in 2-Amino-4-methylpyridine is a strong activating group, directing electrophilic substitution to the ortho (3-position) and para (5-position) positions.
-
Causality: The lack of selectivity arises from the high reactivity of the pyridine ring, making it susceptible to over-bromination and substitution at multiple sites.
-
Recommended Solution: Employ N-Bromosuccinimide (NBS) as your brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF).[1][2][3] NBS is a milder and more selective source of electrophilic bromine, which significantly favors bromination at the less sterically hindered 5-position.[1] It is crucial to maintain a low reaction temperature, typically between 0-20°C, during the addition of NBS to further enhance selectivity.[2][3]
Q2: After quenching my reaction with water, I obtain a dark brown, impure solid. What is the best way to purify the crude 2-Amino-5-bromo-4-methylpyridine?
A2: The brown coloration is common and often due to minor impurities. A simple washing procedure is generally effective for initial purification. For higher purity, column chromatography is recommended.
-
Initial Purification: A wash with acetonitrile has been shown to be effective in removing many impurities, yielding a product with significantly improved color and purity.[2][3]
-
For High Purity (>98%): Column chromatography is the method of choice.[4] A typical stationary phase is silica gel, with an eluent system of petroleum ether and ethyl acetate. The optimal eluent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.[4]
| Purification Method | Stationary Phase | Mobile Phase System | Key Considerations |
| Washing | N/A | Acetonitrile | Effective for removing colored impurities and some side products. |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | Gradient elution is recommended, starting with a low polarity mobile phase.[4] |
Q3: How do I monitor the progress of the bromination reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2]
-
Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting material (2-Amino-4-methylpyridine). Develop the plate in a suitable solvent system (e.g., petroleum ether/ethyl acetate). The reaction is complete when the spot corresponding to the starting material is no longer visible.
III. Step 2: N,N-Dimethylation of 2-Amino-5-bromo-4-methylpyridine - Troubleshooting and FAQs
The conversion of the primary amine in 2-Amino-5-bromo-4-methylpyridine to a dimethylamino group is effectively achieved through the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[5][6]
Sources
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. 5-BROMO-2-METHYLPYRIDIN-3-AMINE(914358-73-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting TLC of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting for a common issue encountered during the analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine: streaking on standard silica gel Thin-Layer Chromatography (TLC) plates. This document is designed for researchers and drug development professionals seeking to achieve clean, reliable chromatographic separations.
Troubleshooting Guide: From Streaks to Spots
This section directly addresses the most pressing questions regarding TLC analysis of the target compound.
Q1: My spot of this compound is a long streak on my silica TLC plate. What is the primary cause?
A: The streaking you are observing is the classic signature of a strong, undesirable interaction between a basic compound and the stationary phase. Standard silica gel is characterized by the presence of silanol groups (Si-OH) on its surface, which are weakly acidic.
This compound contains two basic nitrogen atoms: one on the pyridine ring and another in the dimethylamino group. The compound has a predicted pKa of approximately 5.89, confirming its basic nature.[1] These basic centers can be protonated by the acidic silanol groups, causing the molecule to become charged (ionized). This strong ionic interaction with the silica surface prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or streaking.[2][3]
Q2: What is the most direct and effective method to eliminate this streaking?
A: The most reliable solution is to neutralize the acidic activity of the silica gel by modifying your mobile phase (eluent). Adding a small amount of a competitive base, such as triethylamine (Et₃N or TEA), will "deaden" the plate. The triethylamine preferentially interacts with the acidic silanol sites, preventing your analyte from binding ionically.[3][4] This allows the separation to proceed based on polarity differences, yielding a compact, well-defined spot.
For a typical starting point, add 0.5-1% triethylamine by volume to your chosen eluent system.
In-Depth Analysis & Experimental Protocols
The Chemical Mechanism of Streaking
To effectively troubleshoot, it is crucial to understand the underlying chemistry. The interaction between the basic amine and the acidic silica surface is the root cause of the chromatographic issue.
Caption: Acid-base interaction causing TLC streaking.
Systematic Troubleshooting Workflow
Follow this logical workflow to diagnose and resolve streaking issues systematically. Start with the simplest and most common solutions before moving to more complex alternatives.
Caption: A logical workflow for troubleshooting TLC streaking.
Protocol 1: Mobile Phase Modification to Eliminate Streaking
This protocol details the standard method for preparing a modified eluent to achieve a clean separation.
Objective: To obtain a compact, well-resolved spot for this compound on a standard silica gel TLC plate.
Materials:
-
Standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)
-
Selected mobile phase solvents (e.g., Ethyl Acetate, Hexane, Dichloromethane, Methanol)
-
Triethylamine (Et₃N or TEA)
-
TLC developing chamber
-
Micropipette or capillary tubes for spotting
Procedure:
-
Select a Base Solvent System: Choose a solvent system that is likely to give a reasonable retention factor (Rf) for your compound. Based on the compound's predicted LogP of 3.13[5], it has moderate polarity. Good starting points would be mixtures of a non-polar and a moderately polar solvent.
-
Prepare the Modified Mobile Phase:
-
Measure the required volumes of your base solvent system. For example, for 20 mL of 30% Ethyl Acetate in Hexane, you would use 6 mL of Ethyl Acetate and 14 mL of Hexane.
-
To this mixture, add triethylamine to a final concentration of 0.5-1%. For a 20 mL total volume, adding 0.1 mL (100 µL) of TEA will give a 0.5% concentration.
-
Mix thoroughly.
-
-
Equilibrate the TLC Chamber: Pour the modified mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors. Close the chamber and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Dissolve your sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Carefully spot a small amount onto the baseline of the TLC plate. Ensure the spot is small and concentrated.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spot under UV light (if UV-active) or by using an appropriate stain. The spot should now be compact with minimal tailing.
Table 1: Example Mobile Phase Systems
| Base Solvent System (v/v) | Modifier | Expected Outcome |
| 20% Ethyl Acetate / Hexane | 1% Triethylamine | Good for moderately non-polar compounds. TEA will ensure a compact spot. |
| 5% Methanol / Dichloromethane | 1% Triethylamine | Good for more polar compounds. The high polarity of methanol is balanced by the basic modifier.[6] |
| 100% Ethyl Acetate | 0.5% Triethylamine | Useful if the compound has a low Rf in less polar systems. |
Protocol 2: Assessing Compound Stability with 2D TLC
If modifying the mobile phase does not resolve the streaking, your compound may be decomposing on the acidic silica surface. This 2D TLC protocol can diagnose this issue.[7][8]
Objective: To determine if this compound is stable on the silica gel stationary phase.
Procedure:
-
Obtain a square TLC plate.
-
Spot your sample in one corner of the plate, about 1.5 cm from each edge.
-
Develop the plate in a chosen solvent system (a modified eluent from Protocol 1 is recommended to minimize streaking from acid-base interactions).
-
Remove the plate from the chamber and dry it completely in a fume hood until all solvent has evaporated.
-
Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now the baseline.
-
Develop the plate again in the exact same solvent system.
-
Dry the plate and visualize the spots.
Interpretation:
-
Stable Compound: All spots will appear along a 45-degree diagonal line from the origin.
-
Unstable Compound: Any spots that appear off the diagonal are degradation products that formed during the time the compound was adsorbed on the silica.[8] If this is observed, an alternative stationary phase is required.
Frequently Asked Questions (FAQs)
Q: I've added 1% triethylamine, but my spot is still tailing slightly. What should I do next? A: First, try increasing the TEA concentration slightly, perhaps to 1.5% or 2.0%.[4] If that doesn't help, the polarity of your base solvent system may be too low, causing the compound to interact too strongly regardless of the modifier. Try increasing the proportion of the polar solvent in your eluent (e.g., move from 20% to 40% Ethyl Acetate in Hexane).
Q: Are there any alternatives to triethylamine as a mobile phase modifier? A: Yes. A common alternative is to use a mobile phase containing ammonia.[9] This is typically prepared by using a pre-made solution of ammonia in a solvent like methanol (e.g., 2 M NH₃ in MeOH) and adding a small percentage of this solution to your eluent. Pyridine can also be used, but it is less common due to its odor and higher boiling point.
Q: When is it time to give up on silica gel and use a different TLC plate? A: If you have confirmed on-plate decomposition with 2D TLC, or if you cannot achieve a satisfactory spot shape despite optimizing the mobile phase with basic modifiers, it is time to change your stationary phase.
-
Alumina (Al₂O₃) Plates: Alumina is generally less acidic than silica and can be a good choice for basic compounds.[6][10]
-
Amino-functionalized (NH₂) Silica Plates: These plates have a basic surface, which is highly effective at preventing ionic interactions with basic analytes, often eliminating the need for mobile phase modifiers entirely.[11][12]
Q: How can I be sure I am not simply overloading the plate? A: Overloading is a common cause of streaking.[13] To test for this, prepare a dilution series of your sample solution (e.g., your standard concentration, a 1:10 dilution, and a 1:100 dilution). Spot all three on the same plate and run the chromatogram. If the more dilute samples show sharp, round spots while the concentrated sample streaks, you are overloading the plate.
References
- Chemsrc. (2025). 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5.
- ChemBAM. (n.d.). TLC troubleshooting.
- SiliCycle. (2021).
- University of Colorado Boulder. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Indian Journal of Chemical Technology. (2000).
- ResearchGate. (2013). Tailing in TLC - can anyone help?.
- PharmaGuru. (n.d.). What Is TLC (Thin-Layer Chromatography)
- ChemicalBook. (n.d.). This compound CAS 764651-68-5.
- SiliCycle. (n.d.).
- Benchchem. (2025).
- FUJIFILM Wako Chemicals. (n.d.).
- Teledyne ISCO. (n.d.).
- Sorbent Technologies, Inc. (2022). Amino Silica Gel.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2019).
- Reddit. (2013). TLC and streaking: why add triethylamine?.
Sources
- 1. This compound CAS#: 764651-68-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 5-Bromo-N,N,4-trimethylpyridin-2-amine: A Comparative Approach
For Immediate Release
In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide offers a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a key building block in the synthesis of various pharmacologically active molecules. This document provides an in-depth analysis of various techniques, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
Introduction: The Imperative for Rigorous Characterization
This compound (CAS No. 764651-68-5) is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural features, including a bromine atom, a dimethylamino group, and a methyl group on the pyridine ring, offer multiple points for chemical modification, making it a versatile intermediate. The precise confirmation of its structure and the stringent assessment of its purity are paramount to ensure the reproducibility of synthetic processes and the safety and efficacy of any resulting drug candidates. This guide will explore the synergistic application of spectroscopic and chromatographic techniques to achieve a comprehensive analytical profile of this compound.
Structural Elucidation: A Multi-Technique Spectroscopic Approach
The unambiguous determination of the chemical structure of this compound requires the convergence of data from several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.
Causality in Experimental Choices: The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds due to its excellent dissolving power and well-characterized residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm, ensuring data comparability across different instruments and laboratories.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-6 (proton on the pyridine ring) |
| ~6.5 | s | 1H | H-3 (proton on the pyridine ring) |
| ~3.1 | s | 6H | -N(CH₃)₂ (dimethylamino protons) |
| ~2.4 | s | 3H | -CH₃ (methyl protons on the ring) |
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (carbon attached to the dimethylamino group) |
| ~150 | C-6 (carbon adjacent to the nitrogen) |
| ~148 | C-4 (carbon with the methyl group) |
| ~108 | C-3 (carbon adjacent to the dimethylamino group) |
| ~105 | C-5 (carbon with the bromine atom) |
| ~40 | -N(CH₃)₂ (dimethylamino carbons) |
| ~18 | -CH₃ (methyl carbon on the ring) |
Self-Validating System: The integration values in the ¹H NMR spectrum should correspond to the number of protons in each unique chemical environment. Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, providing an irrefutable structural confirmation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental formula.
Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Exact Mass | 214.0106 Da |
| [M+H]⁺ (ESI-MS) | m/z 216.0184 |
Trustworthiness: The presence of a bromine atom provides a distinct isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 216 and 218 for [M+H]⁺), which is a characteristic signature confirming the presence of a single bromine atom.
Purity Assessment: A Comparative Chromatographic Analysis
While spectroscopy confirms the identity of the main component, chromatography is essential for determining its purity by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it ideal for this compound.
Causality in Experimental Choices: A reversed-phase C18 column is the workhorse for separating a wide range of organic molecules. The mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (like formic or trifluoroacetic acid), is chosen to achieve good peak shape and resolution. The acid helps to protonate the basic nitrogen atoms in the pyridine ring and the dimethylamino group, which minimizes peak tailing. UV detection is suitable as the pyridine ring is a strong chromophore.
A Representative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Alternative Technique: Gas Chromatography (GC): While HPLC is generally preferred, GC can be an alternative for purity analysis if the compound is sufficiently volatile and thermally stable. However, for a polar compound like this compound, derivatization might be necessary to improve its volatility, which adds a layer of complexity to the sample preparation.
Experimental Workflows: A Visual Guide
To ensure a logical and efficient characterization process, a well-defined workflow is crucial.
Diagram of the Overall Analytical Workflow:
Caption: A streamlined workflow for the comprehensive characterization of this compound.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of this compound is not reliant on a single analytical technique but rather on the thoughtful integration of multiple, complementary methods. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and elemental composition with high precision, and HPLC offers a reliable and quantitative measure of purity. By understanding the strengths and limitations of each technique and by following validated experimental protocols, researchers can ensure the quality and integrity of this important chemical intermediate, thereby laying a solid foundation for successful drug discovery and development programs.
References
- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine. [Link][1]
- PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link][2]
- Google Patents. WO2006/44958 A1: PYRAZOLOPYRIMIDINES AS PROTEIN KINASE INHIBITORS.
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The presence of even minute quantities of impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a key building block in medicinal chemistry. The methodologies presented are grounded in established scientific principles and regulatory expectations, providing a framework for robust and reliable purity assessment.
The Criticality of Purity for Pyridine Derivatives
Substituted pyridines, such as this compound, are prevalent scaffolds in a vast array of pharmaceuticals. Their synthesis can often involve multi-step reactions where the potential for process-related impurities and side-products is significant. In the case of this compound, potential impurities may arise from several sources:
-
Unreacted Starting Materials: Incomplete bromination can lead to the presence of the starting material, N,N,4-trimethylpyridin-2-amine.
-
Isomeric Impurities: The bromination reaction may yield other positional isomers, such as 3-Bromo-N,N,4-trimethylpyridin-2-amine, which can be difficult to separate due to their similar physicochemical properties.
-
Over-brominated Products: The reaction may not stop at mono-bromination, leading to the formation of di- or tri-brominated species.
-
Degradation Products: The aminopyridine core can be susceptible to oxidative or photolytic degradation, leading to the formation of N-oxides or other related substances, especially under stress conditions.[1][2]
Given the potential for these closely related impurities, a high-resolution analytical technique is paramount for accurate purity determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a broad range of pharmaceutical compounds, including polar and non-polar substances like substituted pyridines.[3] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.
Causality Behind the HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification. For this compound, a C18 stationary phase is selected due to its hydrophobicity, which allows for good retention of the relatively non-polar analyte. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, is designed to control the retention and elution of the basic aminopyridine. The acidic modifier (e.g., phosphoric acid or formic acid) serves to protonate the silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time. UV detection at 254 nm is chosen as it is a common wavelength for detecting aromatic compounds.
Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability (as per USP <621> and ICH Q2(R1) guidelines): [2][3][4]
-
Inject the standard solution five times.
-
Precision: The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the main peak should be not less than 2000.
5. Analysis:
-
Inject the diluent as a blank, followed by the standard solution and then the sample solution.
-
Calculate the percentage purity using the area normalization method.
Caption: Workflow for HPLC Purity Determination.
Comparative Analysis with Alternative Techniques
While HPLC is a robust and widely applicable technique, other methods offer unique advantages and can be valuable complementary tools for a comprehensive purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher backpressures than conventional HPLC systems.[3][5][6][7]
Key Advantages over HPLC:
-
Increased Resolution: The smaller particle size leads to higher separation efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[3][6]
-
Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter columns, significantly reducing analysis time.[3][5][6]
-
Higher Sensitivity: The narrower peaks in UPLC lead to a greater peak height and a better signal-to-noise ratio, enhancing detection sensitivity.[3][5]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[5][6]
Experimental Protocol: UPLC Purity of this compound
The UPLC method is a direct adaptation of the HPLC method, scaled for the smaller column dimensions and particle size.
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV (TUV) detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 5 95 6 95 6.1 10 | 7 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 1 µL
The solution preparation and system suitability criteria would be similar to the HPLC method, with potentially tighter acceptance criteria for RSD due to the higher precision of UPLC systems.
Caption: Logical Flow for Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, derivatization may sometimes be necessary to improve volatility and peak shape, though many can be analyzed directly. The primary advantage of GC-MS is the structural information provided by the mass spectrometer, which is invaluable for the identification of unknown impurities.[8]
Key Advantages:
-
High Specificity: Mass spectral data provides a "fingerprint" of each compound, allowing for confident identification of impurities.
-
Excellent Sensitivity: When operated in selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection.[8]
-
Separation of Volatile Impurities: GC is particularly well-suited for identifying residual solvents or other volatile by-products from the synthesis.
Limitations:
-
Thermal Lability: The compound must be thermally stable to be vaporized in the GC inlet without degradation.
-
Polarity: Highly polar compounds may require derivatization to be amenable to GC analysis.
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
2. Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/splitless, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Performance Comparison: HPLC vs. UPLC vs. GC-MS
The following table summarizes the expected performance of the three techniques for the analysis of this compound, based on typical performance characteristics.
| Parameter | HPLC | UPLC | GC-MS |
| Analysis Time | ~30 min | ~7 min | ~20 min |
| Resolution | Good | Excellent | Excellent |
| Sensitivity (LOD) | ~0.01% | ~0.005% | ~0.001% (SIM mode) |
| Primary Application | Quantitative Purity | High-Throughput Purity | Impurity Identification |
| Key Advantage | Robustness, Ubiquity | Speed, Resolution | Structural Elucidation |
| Key Limitation | Slower Analysis Time | Higher Initial Cost | Requires Volatility |
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
HPLC serves as the primary, robust method for routine quality control and quantitative purity determination. Its reliability and widespread availability make it the industry workhorse.
-
UPLC is the ideal alternative for high-throughput screening and when higher resolution is required to separate critical impurity pairs. The significant reduction in analysis time and solvent consumption offers substantial gains in laboratory efficiency.[3][5][6]
-
GC-MS is an indispensable tool for the definitive identification of unknown volatile or semi-volatile impurities. Its high sensitivity and specificity provide crucial information for understanding the impurity profile and for process optimization.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography.
- European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- Skipper, P. L., et al. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 1987, 14(5), 221-7.
- Suryavanshi R. U., Rajasekaran S. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. International Journal of Creative Research Thoughts, 2021.
- Londregan, A. T., et al. General and mild preparation of 2-aminopyridines. Organic Letters, 2010, 12(22), 5254-7.
- Morressier. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. 2018.
- Wren, S. A. C., & Tchelitcheff, P. Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal, 2018.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. niito.kz [niito.kz]
- 8. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine
This guide provides an in-depth, technically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] We will move beyond rote protocols to explore the causal reasoning behind methodological choices, compare GC-MS to viable alternatives, and provide validated, step-by-step workflows for immediate application by researchers, scientists, and drug development professionals.
The Analyte: Understanding this compound
Before selecting an analytical technique, a fundamental understanding of the analyte's physicochemical properties is paramount. These properties dictate its behavior during separation and detection.
This compound is a substituted pyridine derivative.[1] Its structure features a brominated aromatic ring, a tertiary amine, and a methyl group. These characteristics are crucial for method development.
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₈H₁₁BrN₂ | Determines the exact mass of the molecular ion.[2][3] |
| Molecular Weight | ~215.09 g/mol | Provides the nominal mass for MS detection.[2][3] |
| Boiling Point | 286.9 ± 35.0 °C at 760 mmHg | Indicates sufficient volatility for gas chromatography without requiring derivatization.[2] Compounds that are volatile at temperatures below 300°C are generally amenable to GC analysis.[4] |
| Structure | Pyridine Ring with Br, -N(CH₃)₂, and -CH₃ | The bromine atom provides a distinct isotopic signature, while the alkyl groups offer predictable fragmentation sites.[5][6] |
The analyte's relatively high boiling point suggests it is a semi-volatile compound, making GC-MS an ideal technique for its analysis, balancing volatility with thermal stability.[7]
The Premier Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.[8] This combination is exceptionally well-suited for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures.[9]
The Rationale-Driven GC-MS Method
An effective analytical method is not just a series of steps but a sequence of informed decisions. Here, we dissect the logic behind each parameter choice for the analysis of our target compound.
Experimental Workflow: GC-MS Analysis
Caption: The logical workflow for the GC-MS analysis of this compound.
Step 1: Sample Preparation - The Foundation of Accuracy
The goal of sample preparation is to introduce a clean, homogenous sample into the GC-MS system in a suitable solvent, free from non-volatile residues or particulates that could contaminate the instrument.[7][10]
Protocol:
-
Solubilization: Accurately weigh approximately 10 mg of the solid this compound standard.
-
Dilution: Dissolve the solid in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of about 1 mg/mL.[7] Further dilute this stock solution to a working concentration of approximately 10 µg/mL.[4]
-
Causality: Volatile solvents are required as non-volatile solvents like water or DMSO will not vaporize in the GC inlet, leading to column contamination and poor results.[8] Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.
-
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a clean 1.5 mL glass autosampler vial.[7]
-
Causality: This step is critical to remove any particulate matter that could clog the injection syringe or the narrow-bore capillary column, ensuring method robustness and longevity of the instrument components.[4]
-
Step 2: Gas Chromatography - The Separation Stage
The GC separates the analyte from the solvent and any potential impurities based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).
Recommended GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) | This non-polar stationary phase is a robust, general-purpose choice for separating a wide range of semi-volatile compounds.[11][12] It separates analytes primarily by their boiling points. |
| Injector | Splitless Mode, 250 °C | Splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[4] The 250 °C temperature ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow Rate of 1.0 mL/min | Helium is an inert and safe carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.[13] |
| Oven Program | Initial 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for solvent focusing. The temperature ramp ensures that the analyte is eluted as a sharp, symmetrical peak, providing good separation from earlier or later eluting impurities.[14] |
Step 3: Mass Spectrometry - Identification and Confirmation
As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
Recommended MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a "hard" ionization technique that reproducibly creates a wealth of fragment ions, generating a characteristic mass spectrum that acts as a chemical fingerprint.[13][15] 70 eV is the industry standard, allowing for comparison with established spectral libraries. |
| Ion Source Temp. | 230 °C | This temperature prevents condensation of the analyte within the ion source while minimizing thermal degradation. |
| Mass Analyzer | Quadrupole | A quadrupole analyzer offers robust, rapid scanning across a specified mass range. |
| Acquisition Mode | Full Scan (m/z 40-450) | Full scan mode is used to acquire the complete mass spectrum, which is essential for structural confirmation and identification of unknown compounds. |
Data Interpretation: The Molecular Fingerprint
The output of a GC-MS analysis is a chromatogram and, for each peak, a corresponding mass spectrum.
Expected Results:
| Data Point | Expected Value/Observation | Interpretation |
| Retention Time (RT) | Analyte-specific (e.g., ~10-15 min) | The time it takes for the analyte to travel through the GC column. It is a characteristic property under specific conditions but not a definitive identifier. |
| Molecular Ion (M⁺) | m/z 214 and 216 | The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in two molecular ion peaks (M⁺ and M+2) of similar height, two mass units apart.[5][6] This is a definitive confirmation of a single bromine atom in the molecule. |
| Key Fragment Ions | m/z 199/201, 172/174 | These fragments correspond to predictable losses from the molecular ion, such as the loss of a methyl group (-CH₃) or a dimethylamino group (-N(CH₃)₂). |
| Base Peak | To be determined experimentally | The most abundant ion in the spectrum, which is often a particularly stable fragment. |
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is an excellent choice, other techniques have specific advantages and disadvantages for the analysis of this compound. The selection of a method should always be fit-for-purpose.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Separation by volatility/boiling point; detection by mass. | High Sensitivity & Selectivity: Excellent for impurity profiling. Definitive Identification: Characteristic fragmentation and bromine isotope pattern provide unambiguous confirmation. High Throughput: Modern systems allow for rapid analysis times.[16] | Volatility Required: Not suitable for non-volatile or thermally labile compounds (though not an issue for this analyte). |
| HPLC-UV | Separation by polarity; detection by UV absorbance. | Versatility: Can analyze a wider range of compounds without volatility constraints. Simple Quantification: UV detection is robust and straightforward for quantitative analysis. | Lower Specificity: Retention time alone is not a definitive identifier.[17] Co-eluting impurities with similar UV spectra can interfere. Method Development: Finding a suitable column and mobile phase for good peak shape can be challenging for pyridine compounds.[18] |
| LC-MS | Separation by polarity; detection by mass. | Broad Applicability: Analyzes non-volatile compounds. High Sensitivity: Can be more sensitive than GC-MS for certain compounds. | Matrix Effects: Susceptible to ion suppression or enhancement from the sample matrix. Less Standardized Fragmentation: ESI fragmentation is "softer" and less standardized than EI, making library matching more difficult. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous Structure Elucidation: The gold standard for confirming the chemical structure of a pure substance. | Very Low Sensitivity: Not suitable for trace analysis or impurity detection. Not a Separation Technique: Cannot resolve the analyte from a mixture. |
Conclusion
For the routine identification, purity assessment, and quantification of this compound, GC-MS stands out as the superior technique . Its combination of high-resolution separation and definitive mass-based detection provides an unparalleled level of confidence and specificity. The characteristic M/M+2 isotopic pattern from the bromine atom serves as a self-validating feature, making it exceptionally trustworthy. While techniques like HPLC and LC-MS offer broader applicability for non-volatile compounds, they do not provide the same degree of structural confirmation through standardized fragmentation as EI-GC-MS for this particular semi-volatile analyte. NMR remains an essential tool for initial structure elucidation but is not practical for routine quality control or trace analysis. The GC-MS workflow detailed in this guide is robust, reliable, and grounded in the fundamental physicochemical properties of the analyte, ensuring accurate and reproducible results for researchers and drug development professionals.
References
- Chemsrc. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5. [Link]
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- National Center for Biotechnology Information.
- Agilent Technologies, Inc. Pyridines Separation of pyridine and other amines. [Link]
- University of Illinois Urbana-Champaign.
- Taylor & Francis Online.
- Almac Group. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- SCION Instruments.
- Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
- Doc Brown's Chemistry.
- Occupational Safety and Health Administr
- Chemistry LibreTexts.
- ResolveMass Laboratories Inc.
- National Center for Biotechnology Information. 5-Bromo-4-methylpyrimidin-2-amine. [Link]
- National Center for Biotechnology Information. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]
- SINFOO. This compound. [Link]
- National Center for Biotechnology Information. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. [Link]
- China National Knowledge Infrastructure. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]
- SpectraBase. 5-Bromo-4-methyl-2-pyridinamine. [Link]
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- National Center for Biotechnology Information. 2-Amino-5-bromo-4-methylpyridine. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Chromatography Today.
- National Center for Biotechnology Information. 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. [Link]
- Organic Syntheses.
- PubChemLite. 5-bromo-n,n,4,6-tetramethylpyridin-2-amine. [Link]
- National Center for Biotechnology Information.
- MDPI. Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. [Link]
Sources
- 1. CAS 764651-68-5: 5-bromo-N,N,4-trimethyl-pyridin-2-amine [cymitquimica.com]
- 2. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 3. sinfoochem.com [sinfoochem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. savemyexams.com [savemyexams.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
- 15. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. osha.gov [osha.gov]
- 18. helixchrom.com [helixchrom.com]
A Comparative Guide to the Reactivity of Substituted Bromo-Pyridines: A Focus on 5-Bromo-N,N,4-trimethylpyridin-2-amine
This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-N,N,4-trimethylpyridin-2-amine against other bromo-pyridine isomers in cornerstone palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with experimental data to provide a predictive framework for reaction design and optimization.
Introduction: The Strategic Role of Bromo-Pyridines in Synthesis
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science. Their utility is significantly enhanced by the presence of a halogen, typically bromine, which serves as a versatile handle for constructing complex molecular architectures through cross-coupling reactions.[1] The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for forming C-C and C-N bonds, enabling the strategic diversification of these heterocyclic cores.[2][3]
However, the reactivity of a bromo-pyridine is not uniform; it is profoundly influenced by the interplay of electronic and steric effects imparted by other substituents on the ring.[4] This guide dissects these influences to build a reactivity profile for this compound, a highly substituted and electron-rich building block. By comparing it with simpler isomers, we can elucidate the principles governing its behavior and provide a rationale for selecting optimal reaction conditions.
Fundamental Principles Governing Bromo-Pyridine Reactivity
The key step governing the reactivity of bromo-pyridines in many palladium-catalyzed cycles is the oxidative addition of the C-Br bond to a Pd(0) complex. The efficiency of this step is dictated by the electronic and steric environment of the carbon-bromine bond.
Electronic Effects:
-
Pyridine Ring: The pyridine nitrogen is electron-withdrawing, creating an electron-deficient ring system. This generally activates C-Br bonds towards oxidative addition, particularly at the C2 and C4 positions which are electronically coupled to the nitrogen.[5]
-
Substituent Effects: The nature and position of other functional groups dramatically modulate this baseline reactivity.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkyl (-CH₃), and alkoxy (-OR) increase the electron density of the pyridine ring. This can make the C-Br bond less electrophilic and potentially slow the rate of oxidative addition. However, amino groups can also coordinate to the palladium center, which may inhibit or, in some cases, facilitate the catalytic cycle.[2][6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, making the C-Br bond more susceptible to oxidative addition.[4]
-
Steric Hindrance: Bulky substituents positioned ortho to the bromine atom can sterically impede the approach of the palladium catalyst, slowing or preventing the reaction. This effect is a critical consideration in regioselectivity studies of polyhalogenated pyridines.[7]
Analysis of this compound:
This molecule possesses a unique combination of substituents:
-
C2-N,N-dimethylamino: A potent electron-donating group.
-
C4-methyl: A moderately electron-donating group.
-
C5-bromo: The reaction site, positioned meta to the nitrogen.
The cumulative electron-donating effect of the dimethylamino and methyl groups makes the pyridine ring significantly more electron-rich than unsubstituted bromopyridines. This is expected to decrease the intrinsic reactivity of the C5-Br bond towards oxidative addition. Furthermore, the C2-dimethylamino group presents a potential coordination site for the palladium catalyst, a factor that must be carefully managed through the selection of appropriate ligands.[8]
Caption: Electronic influence on the C-Br bond of the target molecule.
Comparative Performance in Cross-Coupling Reactions
To predict the performance of this compound, we compare it with other bromo-pyridine isomers and analogs in three key transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[3] While specific data for our target molecule is limited, extensive studies on the closely related 5-bromo-2-methylpyridin-3-amine provide an excellent predictive baseline.[1][9] The general reactivity trend for simple bromopyridines is often 4-bromo > 2-bromo > 3-bromo, influenced by the electronic activation from the ring nitrogen.[4]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine (Analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 | [1][9] |
| 5-Bromo-2-methylpyridin-3-amine (Analog) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82 | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 95 | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 92 | [10] |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Predicted: 60-75 | N/A |
Causality and Insights: The high yields for the 5-bromo-2-methylpyridin-3-amine analog demonstrate that C-5 bromides with amino substituents are competent substrates.[1][9] However, the stronger electron-donating -NMe₂ group in our target molecule is expected to slightly decrease reactivity, potentially requiring a more active catalyst system (e.g., using a bulky biarylphosphine ligand like XPhos) or stronger base (Cs₂CO₃) to achieve comparable yields.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11] A key challenge when using amino-substituted aryl halides is potential catalyst inhibition by coordination of the substrate's amino group to the palladium center.[8] This necessitates the use of specialized, sterically hindered ligands that promote the desired catalytic cycle over off-cycle inhibition.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 83 | [8] |
| 5-Bromo-2-aminopyridine | Piperidine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 71 | [8] |
| 6-Bromopyridin-3-amine (Analog) | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 88 | [2] |
| This compound | Morpholine | RuPhos Precatalyst | NaOtBu or LHMDS | Toluene | Predicted: 65-80 | N/A |
Causality and Insights: Successful couplings of various aminobromopyridines have been reported, consistently relying on bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide.[8][11] For our target molecule, the existing C2-dimethylamino group could chelate the palladium after oxidative addition. Therefore, a bulky monodentate ligand like RuPhos or BrettPhos, combined with a strong base, would be essential to facilitate the reductive elimination step and achieve high yields.[8]
C. Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynyl-pyridines.[12] The reaction is generally tolerant of various functional groups, but the electronic properties of the bromo-pyridine still play a role. Electron-rich systems may require slightly more forcing conditions or higher catalyst loadings.
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 92 | [13] |
| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-methylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75 | [14] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 91 | [10] |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DIPA | THF / DMF | Predicted: 70-85 | N/A |
Causality and Insights: The Sonogashira coupling is highly effective for a range of substituted bromopyridines.[13] The electron-rich nature of our target molecule is less likely to be a major impediment here compared to the other couplings, though the use of a stronger amine base like diisopropylamine (DIPA) or slightly elevated temperatures may be beneficial to ensure efficient reaction.
Experimental Methodologies and Workflows
Reproducibility and safety are paramount. The following protocols are based on established literature procedures and are designed to be self-validating systems.
General Catalytic Cycle
All three discussed reactions proceed through a similar palladium-based catalytic cycle, illustrated below. The specific nature of the incoming nucleophile (organoboron, amine, or alkynyl-copper species) and the ligand on the palladium center differentiate the transformations.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[5]
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the analogous 5-bromo-2-methylpyridin-3-amine.[1][9]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).
-
Reaction: Stir the mixture vigorously at 85–95 °C. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12–18 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol incorporates best practices for coupling substrates with potentially coordinating amino groups.[8][15]
-
Reaction Setup: In a glovebox, add a 2nd Generation RuPhos Precatalyst (2 mol %), sodium tert-butoxide (NaOtBu, 1.4 eq), and this compound (1.0 eq) to a vial or Schlenk tube.
-
Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (0.2 M concentration) followed by the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Outlook
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by the strong electron-donating character of its C2-dimethylamino and C4-methyl substituents. Compared to unsubstituted or less substituted bromo-pyridines, it is predicted to be a less reactive substrate due to the increased electron density of the pyridine ring, which disfavors the initial oxidative addition step.
Despite this, successful couplings are highly feasible. The key to unlocking its synthetic potential lies in the rational selection of highly active, modern catalyst systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands is strongly recommended to overcome the inherent lower reactivity and potential for catalyst inhibition. For Sonogashira couplings, standard conditions are likely to be effective, perhaps with minor adjustments to base or temperature.
The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers aiming to incorporate this valuable, highly functionalized building block into their synthetic programs.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Source
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Source
- BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. Source
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. Source
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025). Journal of Molecular Modeling. Source
- Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Source
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2018). The Journal of Physical Chemistry A. Source
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry. Source
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Source
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry. Source
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. Source
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Organic & Biomolecular Chemistry. Source
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (1972). Journal of the Chemical Society, Perkin Transactions 2. Source
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Source
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Source
- Coupling outcomes for pyridines. (2022).
- Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Source
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2012). Organic & Biomolecular Chemistry. Source
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (2021).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. Source
- Chemsrc. (2025). 5-Bromo-N,N,4-trimethyl-2-pyridinamine. Source
- ChemicalBook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. Source
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Source
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Suzuki reaction. Source
- ResearchGate. (2017).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules. Source
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science. Source
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Source
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Source
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Molecules. Source
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Source
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Source
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- PubChem. (n.d.). 5-bromo-n,n,4,6-tetramethylpyridin-2-amine. Source
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. scirp.org [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Density Functional Theory (DFT) Studies of 5-Bromo-N,N,4-trimethylpyridin-2-amine Derivatives
This guide provides a comprehensive comparative analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine and its derivatives, leveraging the predictive power of Density Functional Theory (DFT). In the landscape of drug discovery and materials science, substituted pyridines are a cornerstone, demonstrating a vast range of biological activities and functional properties. Understanding their electronic structure, stability, and reactivity is paramount for rational design and development.
Due to the nascent stage of research into this compound specifically, this guide establishes a robust analytical framework by drawing upon validated computational data from structurally analogous brominated and aminated pyridine derivatives. We will explore how DFT not only predicts molecular properties but also provides a deep, mechanistic understanding of why these molecules behave as they do, offering a self-validating system for researchers.
The Indispensable Role of DFT in Pyridine Derivative Research
Density Functional Theory has emerged as a powerful and cost-effective computational tool that bridges theoretical chemistry with practical application. For complex molecules like pyridine derivatives, DFT allows us to move beyond empirical screening and into the realm of predictive science.
Causality Behind the Choice of DFT: Instead of merely observing experimental outcomes, DFT explains them by calculating the electron density of a system. This fundamental property dictates the molecule's geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), its vibrational modes (infrared and Raman spectra), and its electrostatic potential.[1][2][3] For drug development professionals, this is critical; for instance, the HOMO-LUMO energy gap is a powerful indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap often suggests the molecule will be more reactive, a key consideration in designing pharmacologically active compounds.[4][5]
Methodologies: A Framework for Validated Insights
To ensure scientific integrity, our computational protocols are presented as a self-validating system, where theoretical calculations are designed to be corroborated by experimental data.
Experimental Protocol: Synthesis via Suzuki Coupling
A standard and versatile method for synthesizing substituted pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction. This allows for the creation of a library of derivatives from a common bromopyridine precursor for comparative studies.[4][6]
Step-by-Step Protocol:
-
Reactant Preparation: In a nitrogen-purged reaction vessel, combine the starting material, such as 5-bromo-2-aminopyridine (1.0 eq), with a selected arylboronic acid (1.1 eq).
-
Catalyst and Base Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (2.0 eq).[4]
-
Solvent and Reflux: Suspend the mixture in a degassed solvent system, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) for 12-24 hours, monitoring progress with Thin-Layer Chromatography (TLC).
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify using column chromatography to isolate the desired derivative.
Computational Protocol: DFT Calculations
The following protocol outlines the steps for performing geometry optimization and property calculation, which can be applied to the target molecule and its derivatives for a consistent comparison.
Step-by-Step Protocol:
-
Molecular Structure Input: Draw the initial 3D structure of the this compound derivative using software like GaussView 6 or Avogadro.
-
Computational Method Selection: Perform calculations using the Gaussian 09 or a later software package.[1][7]
-
Geometry Optimization: Optimize the molecular geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a robust basis set like 6-311++G(d,p).[3][8] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also yields the theoretical FT-IR and Raman spectra.
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP), and Natural Bond Orbital (NBO) analysis.
-
Data Analysis: Extract and analyze bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties for comparative evaluation.
Caption: Standard workflow for DFT calculations.
Comparative Analysis of Pyridine Derivatives
To illustrate the power of this approach, we present a comparative analysis based on DFT calculations performed on structurally similar pyridine derivatives found in the literature. This provides a predictive baseline for understanding the properties of this compound.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. worldscientific.com [worldscientific.com]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Structural Elucidation of Biaryl and Arylamine Derivatives from 5-Bromo-N,N,4-trimethylpyridin-2-amine
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are paramount building blocks.[1][2] Substituted pyridines, in particular, are prevalent scaffolds in a vast number of biologically active compounds.[2][3] 5-Bromo-N,N,4-trimethylpyridin-2-amine is a versatile intermediate, offering a reactive handle for the strategic construction of complex molecular architectures. This guide provides an in-depth comparison of common synthetic transformations involving this substrate, focusing on the critical techniques for the structural elucidation of its reaction products.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for predictive analysis and troubleshooting. We will explore the nuances of palladium-catalyzed cross-coupling reactions, compare the reactivity of this substrate with viable alternatives, and provide detailed methodologies for both synthesis and characterization.
Section 1: Key Synthetic Transformations: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The carbon-bromine bond at the 5-position of the pyridine ring is the primary site for synthetic elaboration, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6]
The reactivity of this compound is modulated by its substituents. The N,N-dimethylamino group at the 2-position is a strong electron-donating group through resonance, while the methyl group at the 4-position donates electron density via induction. This increased electron density at the C-Br bond facilitates the initial oxidative addition step in the catalytic cycle, a critical factor for high reaction efficiency.[2]
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl compounds by coupling an organoboron species with an organic halide.[7][8] For our substrate, this transformation enables the introduction of a wide range of aryl or heteroaryl substituents at the 5-position.
The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[8][9]
Section 2: A Practical Guide to Structural Elucidation
Confirming the structure of a newly synthesized compound is the cornerstone of chemical research. [10]A multi-technique approach provides a self-validating system, ensuring the identity and purity of the reaction product.
Mass Spectrometry (MS)
Mass spectrometry is the initial and essential step to confirm that the reaction has produced a compound of the correct molecular weight. [10]For a successful Suzuki coupling with phenylboronic acid, one would expect to see the molecular ion peak corresponding to the mass of the starting material minus bromine, plus the phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. [10]
-
¹H NMR: The transition from starting material to product is marked by distinct changes. For a Suzuki product, the key indicator is the appearance of new signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the newly introduced aryl group. The multiplicity and integration of these new signals, along with the shifts of the existing pyridine and methyl protons, provide crucial structural information.
-
¹³C NMR: This technique complements the ¹H NMR by showing the carbon framework. The appearance of new aromatic carbon signals and the characteristic upfield or downfield shifts of the pyridine ring carbons confirm the C-C bond formation.
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D techniques are invaluable. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively, allowing for unambiguous assignment of the entire structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. [10]While the pyridine core has a characteristic fingerprint, IR is most useful in Buchwald-Hartwig reactions. For example, coupling with a primary amine (R-NH₂) will result in a product with a secondary amine, which will show a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region.
Section 3: Performance Comparison with Alternative Building Blocks
The choice of starting material is critical and is dictated by factors such as desired reactivity, cost, and the potential for side reactions. Here, we compare this compound with two structurally similar alternatives.
| Feature | This compound (Target) | 2-Amino-5-bromo-4-methylpyridine (Alternative 1) | 5-Bromo-N,N-dimethylpyridin-2-amine (Alternative 2) |
| Substituents | 2-(NMe₂), 4-(Me) | 2-(NH₂), 4-(Me) | 2-(NMe₂) |
| Electronic Effect | Strong electron-donating | Strong electron-donating | Strong electron-donating |
| Reactivity (Predicted) | High, due to strong electron donation. | High, but the primary amine can potentially coordinate to and inhibit the palladium catalyst. [2][7] | High, similar to the target substrate but with slightly less inductive donation. |
| Key Spectroscopic Handle | Two sharp singlets in ¹H NMR for N(CH₃)₂ and 4-CH₃. | A broad singlet for the NH₂ protons in ¹H NMR; N-H stretches in IR. | A sharp singlet for the N(CH₃)₂ protons in ¹H NMR. |
| Potential Challenge | Steric hindrance from the 4-methyl and N,N-dimethyl groups may require bulkier phosphine ligands. | The primary amine may undergo side reactions or require a protection-deprotection sequence. [7] | Generally fewer challenges compared to the other two. |
This comparison highlights that while all three are viable substrates, the choice impacts catalyst selection and analytical interpretation. Alternative 1, with its primary amine, offers a site for further functionalization but introduces complexity in both the reaction and subsequent analysis.
Section 4: Detailed Experimental Protocols
The following protocols are generalized procedures adapted from literature for structurally analogous compounds and should be optimized for specific substrates. [4][9][11]Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment. [12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.). [9][11]2. Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio). [9]4. Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, oven-baked sealed tube or Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.). [13]2. Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described above.
-
Reagent Addition: Under inert gas, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and an anhydrous solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. [5]Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex pyridine derivatives. Its successful application hinges on a sound understanding of the underlying principles of palladium-catalyzed cross-coupling reactions and a systematic approach to structural elucidation. By leveraging the powerful combination of mass spectrometry and multi-dimensional NMR spectroscopy, researchers can unambiguously confirm the structures of their products. Furthermore, a comparative awareness of alternative reagents allows for a more strategic design of synthetic routes, optimizing for yield, purity, and cost-effectiveness. This guide provides the foundational knowledge and practical methodologies to empower scientists in their pursuit of novel molecular discovery.
References
- Benchchem. (n.d.). Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (n.d.). Spectroscopic analysis (NMR, IR, Mass Spec) of (Pyridin-2-ylmethylideneamino)thiourea.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
- Benchchem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine synthesis.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- Chem-Impex. (n.d.). 5-Amino-2-bromopyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- PubMed. (2024). Aminative Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Determination of 5-Bromo-N,N,4-trimethylpyridin-2-amine by Quantitative Nuclear Magnetic Resonance (qNMR)
Introduction: The Imperative of Purity in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of scientific validity and patient safety. For novel chemical entities such as 5-Bromo-N,N,4-trimethylpyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry, an accurate and robust purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed analytical decisions.
The Principle of Purity Determination by ¹H qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of a substance. Unlike chromatographic methods that often rely on response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei responsible for that signal.[1][2] This intrinsic property allows for the accurate quantification of a target analyte against a certified internal standard of known purity, without the need for a reference standard of the analyte itself.
The fundamental equation governing purity determination by ¹H qNMR using an internal standard is:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
analyte : this compound
-
IS : Internal Standard
The selection of an appropriate internal standard is critical for the success of a qNMR experiment. An ideal internal standard should:
-
Possess a high degree of purity and be chemically stable.
-
Have signals that are well-resolved from the analyte and any potential impurities.
-
Exhibit good solubility in the chosen deuterated solvent.
-
Ideally, have a simple spectrum with sharp singlets.
Experimental Workflow for Purity Determination of this compound by ¹H qNMR
The following section outlines a detailed, step-by-step methodology for determining the purity of this compound.
Predicted ¹H NMR Spectrum of this compound
As a prerequisite for method development, understanding the expected ¹H NMR spectrum of the analyte is crucial. Based on established chemical shift prediction algorithms and data from structurally similar compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~6.5 | s | 1H |
| H-6 | ~8.0 | s | 1H |
| 4-CH₃ | ~2.3 | s | 3H |
| N(CH₃)₂ | ~3.1 | s | 6H |
Caption: Predicted ¹H NMR chemical shifts for this compound.
Potential Impurities and Their Identification
The synthesis of this compound likely proceeds from 2-amino-4-methylpyridine. A common side reaction in the bromination of aminopyridines is over-bromination, leading to the formation of di-brominated species. Therefore, a potential impurity is 3,5-dibromo-N,N,4-trimethylpyridin-2-amine. Residual starting materials and solvents are also potential impurities.
Selection of Internal Standard
Considering the predicted spectrum of the analyte, 1,4-Dinitrobenzene is a suitable internal standard. Its key features are:
-
A sharp singlet in the aromatic region (around 8.4 ppm in CDCl₃) which is well-separated from the analyte's signals.
-
High purity and stability.
-
Good solubility in common NMR solvents.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of certified 1,4-Dinitrobenzene internal standard into the same NMR tube.
-
Add approximately 0.75 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Pulse Program: A standard 90° pulse-acquire sequence should be used.
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, a d1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard protons should be used. A conservative value of 30 seconds is recommended for initial experiments.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration). Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure proper digitization of the FID.
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest, with a clear baseline on both sides.
-
-
Data Processing and Analysis:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the S/N without significantly broadening the lines.
-
Perform accurate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, the singlets corresponding to the 4-CH₃ protons (around 2.3 ppm) and the N(CH₃)₂ protons (around 3.1 ppm) are good candidates for quantification due to their high number of protons and separation from other signals. For 1,4-Dinitrobenzene, integrate the singlet around 8.4 ppm.
-
Calculate the purity using the formula provided earlier.
-
Workflow Visualization
Caption: Workflow for purity determination by ¹H qNMR.
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, it is essential to consider other established techniques for a comprehensive purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two commonly employed orthogonal methods.
| Feature | ¹H qNMR | HPLC-UV | GC-FID |
| Principle | Primary ratio method based on nuclear properties. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, universal detection of organic compounds. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Quantification | Absolute quantification without response factor determination. | Relative quantification requiring response factor determination or a calibration curve. | Relative quantification requiring response factor determination or a calibration curve. |
| Analysis Time | Relatively fast per sample after method setup. | Can be time-consuming due to column equilibration and run times. | Generally faster than HPLC. |
| Selectivity | Excellent for distinguishing structurally similar impurities. | High resolving power for complex mixtures. | Excellent for volatile impurities. |
| Sensitivity | Lower than chromatographic methods. | High sensitivity. | High sensitivity. |
| Sample Throughput | Can be automated for high throughput. | Can be automated for high throughput. | Can be automated for high throughput. |
| Structural Information | Provides structural information on the analyte and impurities. | Provides no structural information. | Provides no structural information. |
Caption: Comparison of ¹H qNMR, HPLC-UV, and GC-FID for purity determination.
Decision-Making for Method Selection
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision tree for selecting a purity determination method.
Conclusion: The Strategic Application of qNMR
For the purity determination of this compound, ¹H qNMR presents a robust, accurate, and efficient method that provides an absolute purity value without the need for a specific reference standard of the analyte. Its ability to simultaneously provide structural information on both the main component and any impurities is a distinct advantage in research and early drug development phases. While HPLC-UV and GC-FID are powerful orthogonal techniques, particularly for complex mixtures and volatile impurities respectively, qNMR offers a unique combination of quantification and structural elucidation in a single experiment. For a comprehensive and self-validating purity assessment, the strategic use of qNMR in conjunction with a chromatographic method is highly recommended, ensuring the highest level of confidence in the quality of this important chemical entity.
References
- Predict 1H proton NMR spectra - NMRDB.org. NMRDB.org. [Link]
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] - BIPM. BIPM. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. International Journal of Scientific & Engineering Research. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 5-Bromo-N,N,4-trimethylpyridin-2-amine
Introduction: The Strategic Importance of 5-Arylated-N,N,4-trimethylpyridin-2-amines
In the landscape of modern drug discovery and materials science, the substituted 2-aminopyridine scaffold is a cornerstone. Specifically, the functionalization of 5-Bromo-N,N,4-trimethylpyridin-2-amine is of paramount importance, as it serves as a versatile precursor to a myriad of complex molecules with significant biological and material properties. The introduction of aryl, heteroaryl, alkyl, or alkynyl moieties at the C5 position via transition-metal-catalyzed cross-coupling reactions is a critical step in the synthesis of novel kinase inhibitors, central nervous system (CNS) drug candidates, and advanced organic materials.[1]
The inherent electronic properties of the 2-aminopyridine ring, characterized by its electron-rich nature and the presence of multiple coordination sites (the pyridine nitrogen and the exocyclic amino group), present unique challenges for cross-coupling reactions. These characteristics can lead to catalyst inhibition or deactivation, making the judicious selection of the catalytic system—comprising the metal precursor, ligand, base, and solvent—a critical determinant of reaction success. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data from closely related substrates, to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Catalytic Systems
The choice of catalyst is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partners. This section provides a comparative overview of the most prevalent catalytic systems for the functionalization of bromopyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse of modern cross-coupling chemistry, offering a broad scope and high functional group tolerance.[2][3]
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[4] For substrates like this compound, the choice of ligand is crucial to overcome the challenges posed by the aminopyridine core.
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable, and readily available catalyst. It is effective for a range of Suzuki couplings of bromopyridines, providing good to excellent yields, particularly with electron-rich arylboronic acids.[4][5] The primary advantage of this system is its simplicity and cost-effectiveness.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands, e.g., SPhos, XPhos): For more challenging couplings, particularly with sterically hindered or electron-deficient boronic acids, the use of bulky and electron-rich biaryl phosphine ligands, developed by Buchwald and others, is often necessary.[6][7] These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and yields.[6]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active and thermally stable catalysts.[6] They often require lower catalyst loadings and shorter reaction times compared to phosphine-based systems. Their robustness makes them suitable for a wide range of substrates, including challenging heteroaromatic couplings.[1]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids (Analogous Substrate) [5]
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Note: Yields for Buchwald and NHC ligand systems are expected to be high based on literature for similar challenging substrates, but direct comparative data for this specific analog was not found in the cited sources. Optimization would be required.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][8][9] The reaction is highly sensitive to the choice of ligand, base, and solvent.
-
Catalyst Systems: The most effective catalysts for the amination of bromopyridines are typically generated in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands).[10][11] The use of pre-catalysts, where the active Pd(0) species is readily formed, can also be advantageous.[12]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine (Analogous Substrate) [13]
| Amine Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-100 |
| Secondary Alkylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 80-100 |
| Arylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100-110 |
-
Sonogashira Coupling (C-C Bond Formation): This reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[14][15] For aminopyridine substrates, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with CuI are commonly employed.[16]
-
Heck Coupling (C-C Bond Formation): The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene.[17][18] Palladium acetate (Pd(OAc)₂) is a common catalyst, often used with a phosphine ligand or under ligand-free conditions with an additive like tetrabutylammonium bromide (TBAB).[13]
-
Stille Coupling (C-C Bond Formation): The Stille reaction couples an organotin compound with an aryl halide.[19][20] While versatile, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling.[19] Pd(PPh₃)₄ is a frequently used catalyst for this transformation.[13][20]
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions.[21] They are particularly effective in the coupling of unactivated alkyl halides and for cross-electrophile couplings.[1][22]
-
Reductive Cross-Electrophile Coupling: This method allows for the coupling of two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a reducing agent (e.g., zinc or manganese).[22] Bipyridine-type ligands are commonly employed with nickel catalysts like NiBr₂·glyme.[23]
-
Amination: Nickel catalysts can also be used for C-N bond formation.[24] Recent advances have demonstrated electrochemically enabled nickel-catalyzed amination, which proceeds under mild conditions.[23] Dual photoredox and nickel catalysis has also been shown to be effective for the amination of aryl halides.[21]
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions, particularly for C-N bond formation (Ullmann condensation), are well-established and offer an economical alternative to palladium-catalyzed methods.[25][26][27]
-
C-N Coupling (Ullmann-type Reactions): Copper(I) salts, such as CuI, are typically used as catalysts, often in the presence of a ligand like L-proline or a 1,2-diamine.[25][28] These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrates. Recent developments have led to milder reaction conditions.[29][30]
Table 3: Copper-Catalyzed Amination of 2-Amino-5-iodopyridine with Morpholine (Analogous Substrate and Halide) [26]
| Copper Salt (10 mol%) | Ligand (10 mol%) | Base (3.0 equiv.) | Solvent | Time (h) | Yield (%) |
| CuI | Ethylene glycol | K₃PO₄ | Ethylene glycol | 10 | 87 |
| CuBr | Ethylene glycol | K₃PO₄ | Ethylene glycol | 14 | 82 |
| Cu(OAc)₂ | Ethylene glycol | K₃PO₄ | Ethylene glycol | 24 | 72 |
Photocatalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming C-N and C-C bonds under mild conditions.[6][10] This approach often involves the use of a photosensitizer (e.g., a ruthenium or iridium complex, or an organic dye) that, upon irradiation, initiates a single-electron transfer (SET) process, leading to the formation of radical intermediates. Dual catalysis systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), have proven particularly effective for cross-coupling reactions.[21]
Experimental Protocols
The following are generalized, step-by-step methodologies for key cross-coupling reactions, adapted from protocols for analogous substrates. Note: These protocols should be considered as a starting point and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄[5]
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Pd(OAc)₂/RuPhos System[11]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 2 mol%) and RuPhos (e.g., 4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualization of Key Processes
Catalytic Cycles
Understanding the underlying mechanism is key to troubleshooting and optimizing cross-coupling reactions.[2][28]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[11]
Experimental Workflow
A systematic approach to reaction setup and execution is crucial for reproducibility and success.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
The successful cross-coupling of this compound hinges on a well-informed choice of catalyst system tailored to the specific transformation.
-
For routine Suzuki-Miyaura couplings with simple arylboronic acids, the cost-effective and operationally simple Pd(PPh₃)₄ catalyst is a reliable starting point. For more challenging substrates, a move to a Pd(OAc)₂/SPhos or a PEPPSI-IPr system is recommended to achieve higher yields and efficiency.
-
For Buchwald-Hartwig aminations , a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biaryl phosphine ligand such as RuPhos or Xantphos is essential. The choice of base is critical and should be matched to the pKa of the amine coupling partner.
-
When considering cost and sustainability, nickel and copper-based systems are attractive alternatives. Nickel catalysis is particularly powerful for reductive cross-electrophile couplings, while copper catalysis remains a robust method for C-N bond formation, albeit often requiring higher temperatures.
-
Photoredox catalysis represents the frontier in this field, offering mild reaction conditions and unique reactivity pathways. For novel transformations or when traditional thermal methods fail, exploring a dual photocatalyst/nickel catalyst system is a promising strategy.
Ultimately, the optimal catalyst system will be determined through a combination of literature precedent for analogous systems and empirical screening. This guide serves as a foundational resource to streamline that process, enabling researchers to more rapidly access the novel, high-value compounds derived from this compound.
References
- Roy, S., Paul, B., Mukherjee, A., Kundu, B., & Talukdar, A. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(70), 44366–44370. [Link]
- Roy, S., Paul, B., Mukherjee, A., Kundu, B., & Talukdar, A. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Semantic Scholar. [Link]
- Roy, S., Paul, B., Mukherjee, A., Kundu, B., & Talukdar, A. (2017). (PDF) Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Al-Masri, O. A., Sweidan, K., & Taha, M. O. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13833–13848. [Link]
- Chemistry LibreTexts. (2023).
- Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Mehsud, S., Saeed, A., & Iqbal, J. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
- Negishi, E. I. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40. [Link]
- Taillefer, M., & Jutand, A. (2002). Copper-Mediated Coupling Reactions and their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 102(5), 1355–1424. [Link]
- Duda, M., Stasyuk, A. J., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
- Ji, Y., et al. (2017). Electrochemically Enabled, Nickel-Catalyzed Amination.
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Mehsud, S., Saeed, A., & Iqbal, J. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Karami, K., Ghasemi, S., & Nasrabadi, H. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14064–14076. [Link]
- Goss, R. J. M., et al. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]
- ResearchGate. (n.d.). Scheme 33 Ni-catalyzed reductive cross-coupling of pyridyl halides with...[Link]
- ResearchGate. (2015). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
- van der Heijden, C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 299-310. [Link]
- ResearchGate. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Zhou, Q., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(2), 1039-1055. [Link]
- Shang, R., & Fu, Y. (2018). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers, 5(1), 56-60. [Link]
- Semantic Scholar. (2017).
- MDPI. (2018).
- Wang, C., et al. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Krska, S. W., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(22), 5732–5735. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Khusnutdinov, R. I., et al. (2018). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- OUCI. (n.d.). Recent developments in the chemistry of Negishi coupling: a review. [Link]
- Huang, X., & Li, X. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters, 26(8), 1714–1719. [Link]
- Organic Chemistry Portal. (2005). The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC)
- Anderson, K. W., et al. (2003). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 5(19), 3479–3482. [Link]
- Chemsrc. (n.d.). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- RSC Publishing. (2011). Synthesis, structures of (aminopyridine)
Sources
- 1. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in photocatalytic C–N bond coupling reactions | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. oaepublish.com [oaepublish.com]
- 22. researchgate.net [researchgate.net]
- 23. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Crystallographic Analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine Derivatives and Analogs
In the landscape of medicinal chemistry and materials science, halogenated aminopyridine scaffolds are of significant interest due to their prevalence in pharmacologically active compounds and their utility as versatile synthetic intermediates. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated by X-ray crystallography, is paramount in understanding the structure-property relationships that govern their biological activity and material characteristics. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives and structural analogs of 5-Bromo-N,N,4-trimethylpyridin-2-amine, offering insights into the influence of substituent modifications on their supramolecular architecture. While a crystal structure for this compound itself is not publicly available, an examination of closely related bromo-substituted aminopyrimidine and aminopyridine derivatives provides a robust framework for predicting its potential solid-state behavior.
The Significance of Atomic Precision: Why X-ray Crystallography Matters
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid. The resulting structural information is not merely a static picture; it reveals crucial details about conformational preferences, intermolecular interactions (such as hydrogen bonding and π-stacking), and packing efficiencies. For drug development professionals, this information is invaluable for understanding receptor-ligand interactions and for the rational design of new therapeutic agents. For materials scientists, it provides a blueprint for engineering materials with desired optical, electronic, or mechanical properties.
The experimental workflow for single-crystal X-ray diffraction is a multi-step process that demands precision and careful data analysis. The fundamental steps are outlined in the diagram below.
Caption: A generalized workflow for structure determination by single-crystal X-ray crystallography.
Comparative Analysis of Bromo-Substituted Aminopyridine and Aminopyrimidine Crystal Structures
To understand the potential solid-state structure of this compound, we will compare the crystallographic data of several structurally related compounds. The key points of comparison will be the nature of the aromatic core (pyridine vs. pyrimidine), the substituents on the amino group, and the presence of other ring substituents.
Case Study 1: 5-Bromo-N-methylpyrimidin-2-amine
The crystal structure of 5-Bromo-N-methylpyrimidin-2-amine reveals a planar pyrimidine ring.[1][2] The bromine and nitrogen atoms of the methylamine group are coplanar with the ring, while the methyl carbon atom is slightly out of this plane.[1][2] The crystal packing is dominated by a network of intermolecular hydrogen bonds, including C—H···N, C—H···Br, and N—H···N interactions, which link the molecules into a two-dimensional array.[1][2]
Case Study 2: 5-Bromo-2-chloropyrimidin-4-amine
In the case of 5-Bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is also essentially planar.[3][4] The crystal structure is characterized by pairs of N—H···N hydrogen bonds that form inversion dimers. These dimers are further connected by additional N—H···N hydrogen bonds, creating a two-dimensional framework.[3][4] The presence of the chloro substituent influences the electronic properties of the ring and participates in the overall crystal packing.
Data Summary and Comparison
The following table summarizes the key crystallographic data for the selected comparative compounds. This data allows for a direct comparison of how different substituents affect the crystal lattice parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 5-Bromo-N-methylpyrimidin-2-amine | C₅H₆BrN₃ | Triclinic | P-1 | 3.9900(8) | 9.862(2) | 10.006(2) | 83.84(3) | 344.24(16) | [1] |
| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | Monoclinic | P2₁/c | 6.0297(1) | 8.1542(2) | 13.4163(3) | 90.491(2) | 659.62(2) | [3][4] |
The variation in unit cell parameters and crystal systems highlights the significant impact of substituent changes on the molecular packing. The triclinic system of 5-Bromo-N-methylpyrimidin-2-amine suggests a more complex packing arrangement compared to the monoclinic system of 5-Bromo-2-chloropyrimidin-4-amine.
Predicted Structural Features of this compound
Based on the analysis of its structural analogs, we can hypothesize several key features for the crystal structure of this compound:
-
Molecular Geometry: The pyridine ring is expected to be planar. The N,N-dimethylamino group may exhibit some degree of pyramidalization at the nitrogen atom, and the orientation of this group relative to the pyridine ring will be a key conformational feature.
-
Intermolecular Interactions: Due to the absence of N-H protons, classical hydrogen bonding of the type seen in the comparative examples will not be present. Instead, weaker C—H···N and C—H···Br interactions are likely to play a more significant role in the crystal packing. The presence of the methyl groups may also lead to van der Waals interactions influencing the packing.
-
Crystal Packing: The overall packing will be a balance between optimizing these weaker intermolecular interactions and achieving efficient space filling. The steric bulk of the N,N-dimethyl and 4-methyl groups will likely prevent a highly dense packing arrangement.
The relationship between the molecular structure and the resulting crystal packing is illustrated in the following diagram.
Caption: The interplay between molecular features and intermolecular forces dictates the final crystal structure.
Experimental Protocols
For researchers aiming to obtain the crystal structure of this compound or its derivatives, the following generalized protocol for single-crystal X-ray diffraction is provided.
1. Crystal Growth:
- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique.
- Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, can also be effective.
- The choice of solvent is critical and often requires empirical screening.
2. Data Collection:
- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
- The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while collecting diffraction data.
3. Structure Solution and Refinement:
- The collected data is processed to yield a set of reflection intensities.
- Software packages are used to solve the phase problem and generate an initial electron density map.
- An initial molecular model is built into the electron density map and refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogs provides valuable predictive insights. The crystallographic data from related bromo-substituted aminopyrimidines demonstrate the critical role of hydrogen bonding in directing their supramolecular assembly. For the target compound, the absence of N-H donors suggests that weaker intermolecular forces and steric considerations will be the primary determinants of its crystal packing. The experimental determination of its structure would be a valuable addition to the crystallographic database and would further enhance our understanding of structure-property relationships in this important class of compounds.
References
- National Center for Biotechnology Information (2024). 5-Bromo-N-methylpyrimidin-2-amine. PubChem Compound Summary for CID 58972923.
- National Center for Biotechnology Information (2024). 5-Bromo-4-methylpyrimidin-2-amine. PubChem Compound Summary for CID 18616196.
- Setifi, Z., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II). Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1794-1798.
- National Center for Biotechnology Information (2024). 5-bromo-N,N,4,6-tetramethylpyridin-2-amine. PubChem Compound Summary for CID 23250506.
- Chemsrc (2024). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o583.
- National Center for Biotechnology Information (2024). 5-bromo-N,N-dimethylpyridin-2-amine. PubChem Compound Summary for CID 3803041.
Sources
Safety Operating Guide
Proper Disposal of 5-Bromo-N,N,4-trimethylpyridin-2-amine: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
The first and most critical step in any chemical disposal procedure is a thorough understanding of the associated hazards. Based on the structure—a brominated pyridine derivative—5-Bromo-N,N,4-trimethylpyridin-2-amine should be handled as a hazardous substance. Analogous compounds, such as 2-Amino-5-bromo-4-methylpyridine, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to assume this compound exhibits similar toxicological properties.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed by the EPA.[3][4][5] All waste containing this compound must be classified as hazardous chemical waste.
Key Assumed Hazard Information:
| Property | Assumed Value/Classification | Rationale |
| CAS Number | 764651-68-5[6] | Unique chemical identifier. |
| Molecular Formula | C8H11BrN2 | |
| Physical State | Solid | Based on typical pyridine derivatives. |
| Assumed Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Based on data for structurally similar compounds.[1][2] |
| GHS Pictogram | Irritant | Precautionary classification.[1] |
| Signal Word | Warning | Precautionary classification.[1] |
Personal Protective Equipment (PPE) and Spill Management
Before handling any waste materials, the appropriate PPE must be worn to minimize exposure. In the event of a spill, a clear and effective response plan is essential to mitigate risks.
Required Personal Protective Equipment:
-
Gloves: Chemically resistant nitrile gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or higher is required.[1]
Spill Management Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.[7]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: All contaminated materials, including absorbent pads and disposable PPE, must be placed in the designated hazardous waste container.[7][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[3][9] The following operational plan outlines the necessary steps for proper disposal.
Waste Segregation and Container Selection
-
Dedicated Waste Container: Designate a specific, compatible container for all waste containing this compound. This includes the pure compound, reaction byproducts, and any contaminated materials (e.g., weighing paper, gloves, silica gel).
-
Container Specifications: The container must be:
Labeling
Proper labeling is a critical compliance point. The waste container must be clearly labeled with:
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[11] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[3][10] This is a common point of EPA violations.
-
Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents and strong acids.
Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical waste be disposed of in the regular trash or down the sanitary sewer. [1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of chemical waste like this compound is a fundamental responsibility of every researcher. By adhering to these procedural guidelines, which are grounded in established safety protocols and regulatory standards, laboratories can ensure a safe working environment, maintain compliance, and protect the broader community and environment. This commitment to meticulous chemical management builds a deep and lasting culture of safety that extends far beyond the product itself.
References
- Occupational Safety & Health Administration (OSHA). (n.d.). OSHA Compliance For Laboratories. U.S. Bio-Clean.
- Occupational Safety & Health Administration (OSHA). (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA Factsheet.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
- Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- Chemsrc. (2025, October 6). 5-Bromo-N,N,4-trimethyl-2-pyridinamine.
- Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
- Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- JJ Safety. (2025, November 7). Hazardous Material Disposal - EPA Specific.
- SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
- AdventHealth University. (n.d.). Hazardous Waste Management Manual.
- Oakland University. (2025). EHSO Manual 2025-2026.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 3. pfw.edu [pfw.edu]
- 4. goodway.com [goodway.com]
- 5. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 6. 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5 | Chemsrc [chemsrc.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. my.ahu.edu [my.ahu.edu]
- 9. nationalacademies.org [nationalacademies.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Safely Handling 5-Bromo-N,N,4-trimethylpyridin-2-amine
The procedural guidance herein is built on the principles of risk mitigation and chemical causality. It is designed to be a self-validating system of protocols that protects you, your colleagues, and your research.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the critical first step in any safety protocol. Based on data from similar chemical structures, we must treat 5-Bromo-N,N,4-trimethylpyridin-2-amine as a hazardous substance.[1][2]
Anticipated Hazards:
-
Skin Irritation: Brominated pyridine and aniline compounds are known to cause skin irritation.[3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][5][6]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[3][6]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a potential concern with related compounds.[7][8][9]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the anticipated hazards. The following table summarizes the essential equipment for handling this compound.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves[10] | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. For procedures with a high risk of splash, consider double-gloving.[11] Change gloves immediately if they become contaminated.[8] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield[7][10] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[12] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat protects against incidental contact and prevents the contamination of personal clothing.[13] |
| Respiratory Protection | NIOSH-approved Respirator (if applicable) | Required if handling the solid outside of a certified chemical fume hood or if dust generation is unavoidable.[3][14] The type of respirator and cartridge should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow minimizes risk. The following protocol outlines the key steps for safely handling this compound from receipt to use.
Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Before beginning work, review the safety information for analogous compounds and ensure all required PPE is available and in good condition.[12]
-
Verify that the chemical fume hood is functioning correctly. All manipulations of the solid compound and its concentrated solutions should occur within the fume hood to minimize inhalation exposure.[10]
-
-
Handling:
-
When weighing the solid material, do so on disposable weigh paper or in a tared container to minimize contamination of the balance. Avoid generating dust.[1][14]
-
If preparing solutions, add the solid to the solvent slowly. If using syringes, Luer-lock types are recommended to prevent accidental needle detachment.[11]
-
-
Post-Handling:
Disposal Plan: Ensuring Environmental Compliance
Improper disposal of chemical waste poses a significant threat to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][2]
Chemical Waste Management Flow
Caption: Disposal workflow for this compound waste.
Disposal Protocol:
-
Waste Segregation: All materials grossly contaminated with this compound, including gloves, weigh boats, and paper towels, must be treated as hazardous waste.[1]
-
Containerization:
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations.[1]
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that extends beyond the products we use to the very environment in which we innovate.
References
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
- Hazard Summary: Pyridine. (Rev. 2008, January). New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
- 5-Bromo-N,N,4-trimethyl-2-pyridinamine | CAS#:764651-68-5. Chemsrc. [Link]
- 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. University of Wyoming. [Link]
- Safety data sheet of 'Bovine Serum Albumin Lyophilised pH ~7'. Biowest. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. uwyo.edu [uwyo.edu]
- 12. nj.gov [nj.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
